4-Aminooxane-4-carbaldehyde
Description
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Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
4-aminooxane-4-carbaldehyde |
InChI |
InChI=1S/C6H11NO2/c7-6(5-8)1-3-9-4-2-6/h5H,1-4,7H2 |
InChI Key |
BEMRODGZFHZMRO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Aminotetrahydro-pyran-4-carboxylic Acid and its Derivatives: A Cornerstone for Modern Drug Discovery
Abstract: Initial inquiries into the chemical entity "4-Aminooxane-4-carbaldehyde" have revealed a significant gap in the scientific literature, suggesting the compound is either exceptionally rare, transient, or improperly named. The inherent instability of a geminal amino-aldehyde functional group likely precludes its isolation under standard conditions. This guide, therefore, pivots to a structurally related, stable, and synthetically valuable analogue: 4-Aminotetrahydro-2H-pyran-4-carboxylic acid . This spirocyclic β-amino acid serves as a critical building block in medicinal chemistry, offering a conformationally constrained scaffold that is increasingly utilized in the design of novel therapeutics. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and diverse applications in drug development, supported by detailed protocols and mechanistic insights.
Introduction: From an Unstable Aldehyde to a Versatile Synthetic Scaffold
The query for "4-Aminooxane-4-carbaldehyde" describes a molecule with a tetrahydropyran (oxane) ring substituted at the C4 position with both an amino (-NH2) and a carbaldehyde (-CHO) group. This geminal amino-aldehyde structure is prone to rapid intramolecular reactions, such as cyclization or polymerization, rendering it highly unstable.
In contrast, the corresponding carboxylic acid, 4-Aminotetrahydro-2H-pyran-4-carboxylic acid (also known as 4-aminooxane-4-carboxylic acid[1]), is a robust, crystalline solid.[2] This compound is a non-proteinogenic, cyclic β-amino acid that has garnered significant attention from the pharmaceutical industry. Its rigid spirocyclic structure provides a powerful tool for medicinal chemists to enforce specific conformations upon peptide backbones or small molecule ligands, thereby enhancing binding affinity, selectivity, and metabolic stability.[3] This guide will explore the foundational chemistry and application of this versatile scaffold.
Chemical Structure and Physicochemical Properties
4-Aminotetrahydro-2H-pyran-4-carboxylic acid is characterized by a central quaternary carbon atom that serves as a spiro center, linking the tetrahydropyran ring with both an amino and a carboxyl functional group. This unique arrangement imparts distinct chemical properties that are highly valuable in molecular design.
Caption: 2D representation of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.
The key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₃ | [1][2] |
| Molecular Weight | 145.16 g/mol | [1] |
| CAS Number | 39124-20-4 | [1][2] |
| Appearance | White to off-white solid | [2][4] |
| Melting Point | >265°C (decomposition) | [5] |
| Boiling Point (Predicted) | 299.4 ± 40.0 °C | [5] |
| Density (Predicted) | 1.254 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 2.06 ± 0.20 (acid), amine pKa not specified | [5] |
| Solubility | Slightly soluble in water and aqueous bases | [5] |
The hydrochloride salt (CAS 217299-03-1) is also commonly used to improve stability and solubility for experimental and industrial applications.[6][7]
Synthesis and Characterization
The synthesis of 4-aminotetrahydro-2H-pyran-4-carboxylic acid is well-documented, with the Strecker synthesis and its variations being the most common and industrially scalable methods.
General Synthetic Pathway: Modified Strecker Synthesis
The most prevalent synthetic route starts from tetrahydropyran-4-one. This method avoids the handling of highly toxic hydrogen cyanide gas by using sodium or potassium cyanide. The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.
Caption: Generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol
A representative protocol, adapted from patent literature, outlines a practical, multi-gram synthesis.[8]
Step 1: Formation of the Hydantoin Intermediate
-
Charge a reaction vessel with 100g of tetrahydropyran-4-one, 500 mL of deionized water, and 500 mL of ethanol.
-
Add 247g of ammonium carbonate followed by the careful addition of 89g of sodium cyanide.
-
Heat the reaction mixture to 60°C and maintain for 3 hours with vigorous stirring.
-
Cool the mixture to 5°C to precipitate the product.
-
Filter the white solid, wash twice with ice-cold water, and dry under vacuum at 70°C to yield the intermediate (a spiro-hydantoin derivative).
Step 2: Hydrolysis to the Amino Acid
-
The isolated intermediate is then subjected to harsh hydrolytic conditions. A common method involves refluxing with a strong base like 40-60 wt% sodium hydroxide solution.[8]
-
The reaction mixture is heated to reflux (e.g., 50-60°C) for several hours (typically 6h or more) until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, the reaction is carefully neutralized with a strong acid (e.g., concentrated HCl) to pH ~7 to precipitate the zwitterionic amino acid product.
-
The product is collected by filtration, washed with a cold solvent like ethanol or isopropanol, and dried under vacuum.
Causality Note: The use of ammonium carbonate and sodium cyanide (Bucherer-Bergs reaction conditions) is often preferred over ammonium chloride and sodium cyanide (Strecker conditions) as it can lead to cleaner reactions and easier isolation of the intermediate hydantoin, which is typically more crystalline and stable than the corresponding α-aminonitrile.
Spectroscopic Characterization
While comprehensive, publicly assigned spectra are not always available, predicted data and data from analogous compounds provide a reliable basis for characterization.[7]
-
¹H NMR (in D₂O): The proton spectrum is expected to show complex multiplets for the four methylene groups (-CH₂-) of the tetrahydropyran ring. Due to the symmetry of the molecule, protons at C2/C6 and C3/C5 would be chemically equivalent, but their diastereotopic nature would lead to complex splitting patterns, typically in the ranges of δ 1.5-2.0 ppm and δ 3.5-4.0 ppm.
-
¹³C NMR (in D₂O): Expected signals would include the quaternary carbon at the spiro center, the carboxyl carbon, and two distinct signals for the methylene carbons of the ring.
-
Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ would be observed at m/z 146.08.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 4-aminotetrahydro-2H-pyran-4-carboxylic acid lies in its application as a constrained building block.[3] Its rigid structure allows for the precise positioning of functional groups in three-dimensional space, a critical factor for optimizing drug-receptor interactions.
Peptidomimetics and Conformational Constraint
Incorporating this scaffold into a peptide sequence can induce a β-turn conformation, a common secondary structure motif involved in molecular recognition events.[9][10][11] This makes it a valuable tool for designing mimetics of biologically active peptides with improved stability against proteolysis.
-
Expertise Insight: When designing a peptidomimetic, replacing a glycine or alanine residue with an N-protected version of this amino acid (e.g., Fmoc-protected for solid-phase peptide synthesis) can lock the dihedral angles of the peptide backbone, reducing conformational entropy and potentially increasing binding affinity.[12] The Fmoc-protected version (CAS 285996-72-7) is a commercially available and widely used reagent in peptide chemistry.[12][13]
Scaffold for Small Molecule Therapeutics
Beyond peptides, the tetrahydropyran ring is a favored motif in modern drug discovery. It is considered a "bioisostere" for other cyclic systems like cyclohexane or piperidine but offers improved pharmacokinetic properties, such as enhanced aqueous solubility and reduced metabolic liability.[3]
-
Neurological Disorders: The structural similarity of this core to neurotransmitter analogs makes it a key intermediate for compounds targeting neurological disorders.[6]
-
Anticancer and Antiviral Research: Derivatives have shown potential in the development of novel therapeutic agents in oncology and virology.[12]
-
Enzyme Inhibition: The parent compound has been investigated as a potential inhibitor of S-adenosylmethionine (AdoMet) synthetase.[5]
Caption: Key application areas stemming from the core chemical scaffold.
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, 4-aminotetrahydro-2H-pyran-4-carboxylic acid presents several hazards.[1]
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Trustworthiness Protocol: All handling should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Store the compound in a tightly sealed container in a dry, dark place at room temperature.[5]
Conclusion and Future Outlook
While the initially queried "4-Aminooxane-4-carbaldehyde" remains elusive, its corresponding carboxylic acid has established itself as a cornerstone building block in contemporary medicinal chemistry. Its rigid, spirocyclic structure offers a reliable strategy for introducing conformational constraint, enhancing biological activity, and improving pharmacokinetic profiles. The straightforward and scalable synthesis further cements its role as an invaluable tool for researchers, scientists, and drug development professionals. As the demand for novel chemical matter with well-defined three-dimensional structures continues to grow, the utility and application of 4-aminotetrahydro-2H-pyran-4-carboxylic acid and its derivatives are poised to expand into new and exciting therapeutic areas.
References
- Shanghai Kaluo Chemical Co., Ltd. (2019). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. CN109942731A.
-
MySkinRecipes. (n.d.). 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride. Retrieved February 9, 2026, from [Link]
- Sumitomo Chemical Company, Limited. (2008). Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof. US7365215B2.
-
PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
- Lesma, G., Colombo, A., Sacchetti, A., & Silvani, A. (2008). A new spirocyclic proline-based lactam as efficient type II′ β-turn inducing peptidomimetic. Tetrahedron Letters, 49(52), 7423-7425.
- Somu, R. V., & Johnson, R. L. (2005). Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. The Journal of Organic Chemistry, 70(15), 5954–5963.
- Fernández, M. M., Diez, A., Rubiralta, M., Montenegro, E., Casamitjana, N., Kogan, M. J., & Giralt, E. (2002). Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. The Journal of Organic Chemistry, 67(22), 7587–7599.
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved February 9, 2026, from [Link]
- Stefańska, J. (2000). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL STRUCTURE. Polish Journal of Chemistry, 74, 1323-1342.
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Technical Guide: 4-Aminotetrahydropyran-4-carbaldehyde & Derivatives
The following technical guide details the chemical identity, synthesis, and applications of 4-aminotetrahydropyran-4-carbaldehyde and its stable derivatives.
Chemical Identity & Core Stability Analysis
Crucial Technical Insight:
Researchers searching for "4-Aminotetrahydropyran-4-carbaldehyde" must understand that the free alpha-amino aldehyde form is chemically unstable. Compounds containing a primary amine and an aldehyde on the same carbon atom (
Therefore, this chemical entity is almost exclusively handled and commercialized in two stable forms:
-
The Protected Aldehyde: tert-Butyl (4-formyltetrahydro-2H-pyran-4-yl)carbamate (Boc-protected).
-
The Stable Precursor: 4-Aminotetrahydropyran-4-carboxylic acid (often as the Hydrochloride salt).
Key Chemical Identifiers
| Chemical Entity | CAS Number | Molecular Formula | MW ( g/mol ) | Role |
| Protected Aldehyde | 885498-49-7 | 229.27 | Primary Reagent for aldehyde chemistry. | |
| Amino Acid Precursor | 39124-20-4 | 145.16 | Stable starting material for synthesis. | |
| Boc-Amino Acid | 172843-97-9 | 245.27 | Intermediate for reduction to aldehyde. | |
| Free Amino Aldehyde | Not Assigned | 129.16 | Transient Species (Generated in situ). |
Synonyms[1][2]
-
Protected: tert-Butyl (4-formyltetrahydro-2H-pyran-4-yl)carbamate; N-Boc-4-amino-4-formyltetrahydropyran.
-
Precursor: 4-Amino-4-carboxytetrahydropyran; 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.
Synthesis & Preparation Protocols
Because the free amino-aldehyde is unstable, the standard workflow involves synthesizing the Boc-protected aldehyde (CAS 885498-49-7) from the commercially available ketone or amino acid.
Synthesis Pathway Visualization
The following diagram illustrates the conversion of Tetrahydro-4H-pyran-4-one to the target Boc-aldehyde via the Strecker synthesis and subsequent reduction.
Figure 1: Synthetic route from Tetrahydro-4H-pyran-4-one to the stable Boc-protected amino aldehyde.
Detailed Protocol: Amino Acid to Boc-Aldehyde
Step 1: Boc-Protection of the Amino Acid
-
Dissolve 4-aminotetrahydropyran-4-carboxylic acid (CAS 39124-20-4) in a 1:1 mixture of dioxane and 1M NaOH.
-
Add Di-tert-butyl dicarbonate (
) (1.2 equivalents) at 0°C. -
Stir at room temperature for 12–18 hours.
-
Acidify to pH 2–3 with 1M KHSO
and extract with ethyl acetate. -
Yield: Quantitative conversion to CAS 172843-97-9 .
Step 2: Reduction to Aldehyde (Via Weinreb Amide) Direct reduction of the carboxylic acid often leads to the alcohol. The Weinreb amide method is preferred for stopping at the aldehyde.
-
Activation: React the Boc-amino acid with EDC·HCl and N,O-dimethylhydroxylamine hydrochloride in DCM with TEA to form the Weinreb amide.
-
Reduction: Cool the Weinreb amide solution to -78°C in dry THF.
-
Add LiAlH
(Lithium Aluminum Hydride) or DIBAL-H (1.1 equivalents) dropwise. -
Quench with Glauber’s salt or Fieser workup.
-
Result: Isolation of tert-butyl (4-formyltetrahydro-2H-pyran-4-yl)carbamate (CAS 885498-49-7).
Applications in Drug Discovery[4]
The 4-aminotetrahydropyran-4-carbaldehyde motif is a critical isostere for cyclic amino acids and a scaffold for spirocyclic compounds.
Multicomponent Reactions (MCRs)
The aldehyde function makes this compound an ideal substrate for Ugi and Passerini reactions.
-
Ugi-4CR: Reacting the Boc-aldehyde with an amine, an isocyanide, and a carboxylic acid yields highly substituted peptidomimetics.
-
Utility: Used to create libraries of protease inhibitors where the tetrahydropyran ring restricts conformational flexibility, improving binding affinity.
Spirocyclic Scaffold Construction
The geminal amino-aldehyde functionality allows for the rapid construction of spiro-heterocycles, which are increasingly valued in medicinal chemistry for their high
Figure 2: Key synthetic diversifications of the 4-aminotetrahydropyran-4-carbaldehyde scaffold.
Handling & Storage
-
Free Aldehyde (In Situ): If the free amine is required, deprotect the Boc group with TFA/DCM immediately prior to the next reaction step. Do not attempt to store the free amino aldehyde.
-
Boc-Aldehyde (CAS 885498-49-7):
-
Storage: -20°C under inert atmosphere (Argon/Nitrogen).
-
Stability: Susceptible to oxidation (to the acid) and racemization/epimerization if treated with strong bases, though the tetrahydropyran ring is achiral at the 4-position.
-
Physical State: Typically a white to off-white solid or viscous oil.
-
References
-
ChemicalBook . "4-Aminotetrahydropyran-4-carboxylic acid (CAS 39124-20-4) Properties and Suppliers." ChemicalBook.com. Link
-
CATO Research Chemicals . "tert-Butyl (4-formyltetrahydro-2H-pyran-4-yl)carbamate (CAS 885498-49-7)." Cato-chem.com. Link
-
PubChem . "4-(Boc-amino)tetrahydropyran-4-carboxylic acid (CAS 172843-97-9)." National Center for Biotechnology Information. Link
-
Sigma-Aldrich . "4-Aminotetrahydropyran (CAS 38041-19-9) Product Information." SigmaAldrich.com. Link
Comparative Technical Analysis: 4-Aminooxane-4-Carbaldehyde vs. 4-Aminotetrahydropyran-4-Carboxylic Acid
Executive Summary
This technical guide analyzes the structural, synthetic, and functional divergence between 4-aminooxane-4-carbaldehyde (Molecule A) and 4-aminotetrahydropyran-4-carboxylic acid (Molecule B).
While both molecules share the same heterocyclic core (tetrahydro-2H-pyran, IUPAC: oxane), they represent distinct oxidation states with vastly different stability profiles and applications in medicinal chemistry. Molecule B is a robust, achiral
Structural & Electronic Divergence
The fundamental difference lies in the oxidation state of the exocyclic carbon at the quaternary center (C4). This dictates their electronic behavior and handling requirements.
| Feature | 4-Aminotetrahydropyran-4-carboxylic acid | 4-Aminooxane-4-carbaldehyde |
| IUPAC Core | Tetrahydro-2H-pyran (Oxane) | Oxane (Tetrahydro-2H-pyran) |
| Functional Group | Carboxylic Acid ( | Aldehyde ( |
| Oxidation State | +3 (Carboxylate) | +1 (Carbonyl) |
| Electronic State | Zwitterionic (stable inner salt) | Neutral (dipolar, no zwitterion) |
| Stability | High: Stable solid at RT. | Low: Prone to self-condensation/hydration. |
| Primary Risk | None (standard handling). | Dimerization to dihydropyrazines. |
| Chirality | Achiral (Plane of symmetry through O-C4). | Achiral (Plane of symmetry through O-C4). |
The Stability Paradox
Molecule B (Acid) exists as a zwitterion (
Synthetic Pathways[2][3]
The synthesis of both molecules typically diverges from a common precursor: tetrahydro-4H-pyran-4-one .
Pathway Logic
-
Route to Acid (Molecule B): Uses the Bucherer-Bergs reaction .[2][3][4][5] This is the industry standard because it thermodynamically favors the formation of the hydantoin ring, which is then hydrolyzed to the amino acid.
-
Route to Aldehyde (Molecule A): Cannot be made directly from the ketone. It is synthesized via reduction of the Acid (Molecule B) derivatives. The most reliable method involves reducing the N-protected Weinreb amide or oxidizing the N-protected amino alcohol.
Figure 1: Divergent synthetic pathways. The Acid is the thermodynamic product of the Bucherer-Bergs reaction, while the Aldehyde is accessed via multi-step reduction/oxidation of the Acid.
Medicinal Chemistry Applications
Molecule B: The Conformational Lock
The acid is primarily used as a non-natural amino acid scaffold . When incorporated into peptides, the tetrahydropyran ring restricts the conformational freedom of the peptide backbone (
-
Mechanism: The gem-disubstituted C4 carbon forces the peptide into specific turn conformations (often
-turns or distorted -turns). -
Utility: Increases proteolytic stability of peptide drugs and enhances receptor selectivity.
Molecule A: The Warhead
The aldehyde is a transition state mimic . In protease inhibitors, the aldehyde carbon acts as an electrophile.
-
Mechanism: The active site serine or cysteine of a protease attacks the aldehyde carbonyl, forming a reversible hemiacetal or thiohemiacetal. This mimics the tetrahedral transition state of peptide bond hydrolysis, potently inhibiting the enzyme.
-
Utility: Used in inhibitors of Cathepsin K (osteoporosis) or viral proteases.
Experimental Protocols
Protocol 4.1: Synthesis of 4-Aminotetrahydropyran-4-carboxylic Acid (Bucherer-Bergs)
Self-Validating Step: The formation of the spiro-hydantoin precipitate is the visual checkpoint.
-
Reagents: Tetrahydro-4H-pyran-4-one (10 mmol),
(30 mmol), KCN (20 mmol), 50% EtOH/H2O. -
Hydantoin Formation:
-
Hydrolysis:
-
Suspend the hydantoin in 3M NaOH (excess).
-
Reflux for 24-48 hours (monitor ammonia evolution).
-
Cool and neutralize to pH 7 with conc. HCl.
-
Isolation: The amino acid precipitates at neutral pH. Filter and dry.
-
-
Yield: Typically 60-75%.
Protocol 4.2: Synthesis of N-Boc-4-aminooxane-4-carbaldehyde
Note: We synthesize the N-Boc protected form to ensure stability.
-
Precursor Preparation: Start with N-Boc-4-aminotetrahydropyran-4-carboxylic acid (commercially available or made from Protocol 4.1 via Boc-anhydride).
-
Reduction to Alcohol:
-
Activate the acid as a mixed anhydride (Isobutyl chloroformate/NMM) in THF at -15°C.
-
Add
(in water) dropwise. -
Checkpoint: TLC should show disappearance of acid and appearance of a more polar alcohol spot.
-
-
Oxidation to Aldehyde (Parikh-Doering):
-
Dissolve N-Boc alcohol in dry DMSO/DCM (1:1).
-
Add
(3 eq) and complex (2 eq) at 0°C. -
Stir for 1-2 hours.
-
Quench: Pour into ice water. Extract with DCM immediately.
-
Validation:
NMR will show a distinct aldehyde proton singlet around 9.5-9.8 ppm. -
Storage: Store at -20°C under argon. Do not leave in solution for extended periods.
-
References
-
Bucherer-Bergs Reaction Mechanism & Scope
- Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
- Source: PMC (PubMed Central).
-
URL:[Link]
-
Medicinal Applications of Tetrahydropyran Amino Acids
-
Stability of
-Amino Aldehydes:- Title: Enantiomerically Pure -Amino Aldehydes
- Source: PMC / J. Org. Chem.
-
URL:[Link]
- Title: Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound (Patent US20080306287A1).
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An In-Depth Technical Guide to the Synthesis and Application of Gem-disubstituted Amino Aldehyde Tetrahydropyran Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, frequently found in a wide array of bioactive natural products and clinically successful drugs.[1][2] Its conformational rigidity and ability to engage in hydrogen bonding interactions make it an attractive isostere for carbocyclic rings.[3] This guide focuses on a particularly valuable class of THP derivatives: gem-disubstituted amino aldehyde tetrahydropyrans. The strategic incorporation of a gem-disubstituted group at the C2 position can confer significant advantages, including the Thorpe-Ingold effect which can facilitate ring formation and impart favorable metabolic stability.[4][5][6] The vicinal amino and aldehyde functionalities at the C3 and C4 positions, respectively, provide key handles for diverse downstream chemical modifications, making these building blocks powerful tools for the construction of complex molecular architectures in drug discovery programs. This technical guide provides a comprehensive overview of the synthetic strategies to access these valuable building blocks, detailed experimental protocols, and a discussion of their potential applications in medicinal chemistry.
The Strategic Value of Gem-disubstituted Amino Aldehyde Tetrahydropyrans in Drug Discovery
The unique combination of structural features in gem-disubstituted amino aldehyde tetrahydropyrans makes them highly sought-after building blocks in modern drug discovery. Each component of this scaffold plays a crucial role in influencing the physicochemical and pharmacological properties of a potential drug candidate.
-
The Tetrahydropyran Core: The THP ring serves as a conformationally restricted, polar scaffold that can favorably orient substituents for optimal interaction with biological targets.[3] Its oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction compared to a simple cyclohexane ring.
-
The Gem-disubstituted Moiety at C2: The presence of two substituents on the same carbon atom, known as a gem-disubstituted or gem-dialkyl group, offers several advantages. Kinetically, it can accelerate intramolecular cyclization reactions through the Thorpe-Ingold effect, facilitating the synthesis of the tetrahydropyran ring.[4][7] From a medicinal chemistry perspective, this motif can shield adjacent functional groups from metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate. Furthermore, it can help to lock in a specific conformation of the molecule, which can lead to enhanced binding affinity and selectivity for the target protein.
-
The Vicinal Amino and Aldehyde Functionalities (C3 and C4): The 1,2-aminoaldehyde motif is a versatile synthetic handle. The primary amine at C3 can be readily functionalized through a variety of reactions, including acylation, alkylation, and sulfonylation, allowing for the introduction of diverse side chains to probe the target's binding pocket. The aldehyde at C4 is a reactive electrophile that can participate in a wide range of transformations, such as reductive amination, Wittig reactions, and aldol condensations, enabling the extension of the molecular scaffold and the introduction of further complexity. The stereochemical relationship between the amino and aldehyde groups is critical for biological activity, and its control is a key aspect of the synthetic design.
The logical relationship between these structural features and their impact on drug discovery is illustrated in the following diagram:
Figure 1: Interplay of structural features and their impact on drug discovery.
Synthetic Strategies Towards Gem-disubstituted Amino Aldehyde Tetrahydropyrans
The synthesis of these highly functionalized building blocks requires a multi-step approach with careful consideration of stereocontrol. A plausible and modular synthetic pathway is outlined below, starting from a readily accessible gem-disubstituted tetrahydropyran-4-one intermediate.
Figure 2: Proposed synthetic workflow for gem-disubstituted amino aldehyde tetrahydropyrans.
Synthesis of the Gem-disubstituted Tetrahydropyran-4-one Core
The construction of the gem-disubstituted tetrahydropyran-4-one scaffold is the first critical step. Several methods can be employed, with one of the most efficient being the acid-catalyzed cyclization of a suitably substituted dienol.
Protocol 1: Synthesis of 2,2-Dimethyltetrahydropyran-4-one
This protocol is adapted from a known procedure for the synthesis of the tetrahydropyranone core.[4]
Materials:
-
Dimethyl(vinyl)ethynylmethanol
-
Sulfuric acid (5% aqueous solution)
-
Potassium carbonate
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
To a stirred solution of 5% sulfuric acid, slowly add dimethyl(vinyl)ethynylmethanol at room temperature.
-
After the initial exothermic reaction subsides, heat the mixture to 85 °C.
-
Maintain the temperature at 85 °C and stir vigorously for 4-6 hours.
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Neutralize the aqueous layer with solid potassium carbonate until effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine all organic layers, wash with saturated potassium carbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 2,2-dimethyltetrahydropyran-4-one.
Table 1: Representative Yields for Tetrahydropyran-4-one Synthesis
| Starting Material | Product | Yield (%) | Reference |
| Dimethyl(vinyl)ethynylmethanol | 2,2-Dimethyltetrahydropyran-4-one | 53 | [4] |
| Diethyl(vinyl)ethynylmethanol | 2,2-Diethyltetrahydropyran-4-one | 48 | Analogous to[4] |
Stereoselective α-Amination of the Ketone
The introduction of the amino group at the C3 position is a crucial step that sets one of the key stereocenters. Direct asymmetric amination of cyclic ketones can be achieved using chiral catalysts.[8][9][10]
Protocol 2: Asymmetric Amination of 2,2-Dimethyltetrahydropyran-4-one
This protocol is based on established methods for the direct asymmetric amination of α-branched cyclic ketones using a chiral phosphoric acid catalyst.[9]
Materials:
-
2,2-Dimethyltetrahydropyran-4-one
-
Di-tert-butyl azodicarboxylate
-
Chiral phosphoric acid catalyst (e.g., (R)-TRIP)
-
Toluene, anhydrous
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add 2,2-dimethyltetrahydropyran-4-one, the chiral phosphoric acid catalyst (10 mol%), and activated 4 Å molecular sieves.
-
Add anhydrous toluene and cool the mixture to 0 °C.
-
Add a solution of di-tert-butyl azodicarboxylate in toluene dropwise over 1 hour.
-
Stir the reaction at 0 °C for 24-48 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
The crude product can be purified by flash column chromatography on silica gel. The resulting hydrazine adduct can be converted to the free amine by standard procedures (e.g., reduction with SmI2 or catalytic hydrogenation).
Table 2: Expected Outcomes for Asymmetric Amination
| Substrate | Product Stereochemistry | Diastereomeric Ratio | Enantiomeric Excess (%) | Reference |
| 2-Aryl-cyclohexanone | (S)-α-amino ketone | >20:1 | 90-99 | [9] |
| 2,2-Dimethyltetrahydropyran-4-one | (S)-3-amino-2,2-dimethyltetrahydropyran-4-one | Expected to be high | Expected to be high | Adapted from[9] |
Diastereoselective Reduction and Functional Group Manipulation
With the C3 amino group in place, the next steps involve the reduction of the C4 ketone to an alcohol, protection of the amine, and subsequent oxidation to the target aldehyde.
Protocol 3: Synthesis of the Protected Amino Aldehyde
This multi-step protocol outlines the conversion of the α-amino ketone to the protected amino aldehyde.
Step 1: Diastereoselective Reduction of the Ketone
-
Dissolve the α-amino ketone from Protocol 2 in methanol and cool to -78 °C.
-
Add sodium borohydride in portions, maintaining the temperature below -70 °C.
-
Stir for 1-2 hours at -78 °C.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield the crude 3-amino-4-hydroxytetrahydropyran. The syn diastereomer is often the major product due to Felkin-Anh control.
Step 2: Protection of the Amino Group
-
Dissolve the crude amino alcohol in dichloromethane.
-
Add triethylamine followed by di-tert-butyl dicarbonate (Boc2O).
-
Stir at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over magnesium sulfate, and concentrate. Purify by column chromatography to obtain the Boc-protected amino alcohol.[9][11][12][13]
Step 3: Oxidation of the Alcohol to the Aldehyde
-
Dissolve the Boc-protected amino alcohol in dichloromethane.
-
Add Dess-Martin periodinane in one portion.
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with saturated sodium bicarbonate and brine, dry over magnesium sulfate, and concentrate. Purify by flash chromatography to yield the desired gem-disubstituted Boc-amino aldehyde tetrahydropyran.[14]
Applications in Medicinal Chemistry
Gem-disubstituted amino aldehyde tetrahydropyran building blocks are valuable starting materials for the synthesis of a wide range of biologically active molecules. Their utility stems from the ability to selectively elaborate the amino and aldehyde functionalities to generate libraries of diverse compounds for screening.
Example Application: Synthesis of Novel Protease Inhibitors
The vicinal amino-aldehyde motif can be elaborated into potent inhibitors of cysteine and serine proteases. The aldehyde can form a covalent, yet reversible, hemiacetal or hemithioacetal with active site residues, while the amino group and its substituents can engage in specific hydrogen bonding and hydrophobic interactions within the enzyme's binding pocket.
Conclusion
The gem-disubstituted amino aldehyde tetrahydropyran scaffold represents a highly valuable and versatile building block for modern drug discovery. The synthetic strategies outlined in this guide, which leverage stereoselective amination and controlled functional group manipulations, provide a roadmap for accessing these complex structures. The unique combination of a conformationally constrained core, a metabolically robust gem-disubstituted center, and versatile synthetic handles at the C3 and C4 positions makes these building blocks powerful tools for the design and synthesis of novel therapeutics with improved pharmacological profiles. Further exploration of their synthetic utility is expected to lead to the discovery of new and potent drug candidates across a range of therapeutic areas.
References
-
Hong, S., et al. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(11), 421. [Link]
-
Wikipedia. (2023). Thorpe–Ingold effect. Retrieved February 9, 2026, from [Link]
-
Yuan, G., et al. (2019). Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. ACS Combinatorial Science, 21(10), 716-723. [Link]
-
Rovira, A. R., et al. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Angewandte Chemie International Edition, 51(29), 7248-7251. [Link]
-
Kirby, A. J. (2005). Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. Organic & Biomolecular Chemistry, 3(4), 673-681. [Link]
-
Hassan, A., et al. (2012). Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence. Organic Letters, 14(15), 3842-3845. [Link]
-
Li, G., et al. (2021). A diastereoselective preparation of cyclic α-aminoboronates. Nature Communications, 12(1), 1-8. [Link]
-
Reyes, E., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3743. [Link]
-
Barbero, A., et al. (2024). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid‐Mediated Hydroxyalkoxylation of Silylated Alkenols. Asian Journal of Organic Chemistry, 13(4), e202400096. [Link]
-
Organic Chemistry Portal. (n.d.). Oxidation of alcohols to aldehydes. Retrieved February 9, 2026, from [Link]
-
Trost, B. M., et al. (2015). Direct Asymmetric Amination of α-Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid. Journal of the American Chemical Society, 137(10), 3243-3246. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 9, 2026, from [Link]
-
Baklanov, M. A., et al. (2022). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. ACS Omega, 7(38), 34335-34345. [Link]
-
Montgomery, T. P., et al. (2021). Enantioselective Synthesis of vic-Aminoalcohol Derivatives by Nickel-Catalyzed Reductive Coupling of Aldehydes with Protected Amino-pentadienoates. Journal of the American Chemical Society, 143(47), 19686-19692. [Link]
-
Zhang, Y., et al. (2021). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. RSC Advances, 11(61), 38669-38673. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
ResearchGate. (2018). The Synthesis of Vicinal Amino Alcohols. Retrieved February 9, 2026, from [Link]
-
Ke, M., et al. (2022). Enantioselective [5 + 1] cycloaddition of sulfur ylides and vinylethylene carbonates via synergistic palladium/chiral phosphonic acid catalysis. Nature Communications, 13(1), 1-10. [Link]
-
Bauer, A., et al. (2014). A Natural Product Inspired Tetrahydropyran Collection Yields Mitosis Modulators That Synergistically Target CSE1L and Tubulin. Angewandte Chemie International Edition, 53(51), 14128-14132. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Retrieved February 9, 2026, from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved February 9, 2026, from [Link]
-
Zhang, H., et al. (2021). Deconstructive and Divergent Synthesis of Bioactive Natural Products. Molecules, 26(21), 6432. [Link]
-
SciSpace. (2009). Amino Acid-Protecting Groups. Retrieved February 9, 2026, from [Link]
-
Rono, L. J., et al. (2021). Enantioselective Synthesis of vic-Aminoalcohol Derivatives by Nickel-Catalyzed Reductive Coupling of Aldehydes with Protected Amino-pentadienoates. Journal of the American Chemical Society, 143(47), 19686-19692. [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved February 9, 2026, from [Link]
Sources
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- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. scispace.com [scispace.com]
- 14. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
The Gem-Disubstituted Scaffold: A Technical Guide to 4-Amino-4-formyltetrahydropyran
Executive Summary: The Conformational Lock
In the landscape of modern drug design, the 4-aminotetrahydropyran-4-yl scaffold represents a critical "privileged structure." It serves as an achiral, non-aromatic bioisostere for cyclic amino acids (like proline or pipecolic acid), offering a unique combination of lipophilicity modulation and rigid conformational control.
While the carboxylic acid derivative is a standard commercial building block, the 4-amino-4-formyltetrahydropyran (the
This guide addresses the specific challenge of accessing, stabilizing, and utilizing this labile aldehyde intermediate in pharmaceutical synthesis.
Part 1: Chemical Architecture & The "Formyl" Challenge
Structural Properties
The core structure features a tetrahydropyran (THP) ring with geminal disubstitution at the C4 position: an amino group and a formyl (aldehyde) group.
-
Lipophilicity: The ether oxygen in the THP ring lowers
compared to the cyclohexane analog (cyclohexyl glycine), improving water solubility while maintaining steric bulk. -
Conformational Restriction: The gem-disubstitution creates a "conformational lock," restricting the rotation of the
and angles in peptide backbones, which is critical for stabilizing secondary structures like -turns.
The Stability Paradox
You cannot typically purchase "4-amino-4-formyltetrahydropyran" in a bottle. As an
-
Self-Condensation: The amine of one molecule reacts with the aldehyde of another, leading to rapid polymerization (polyimines).
-
Hydration: In aqueous or protic media, the aldehyde exists in equilibrium with its gem-diol form, complicating stoichiometry.
Expert Insight: Successful utilization requires masking (as an acetal or alcohol) or in situ generation . The most robust route involves synthesizing the stable alcohol precursor and oxidizing it immediately prior to use.
Part 2: Synthetic Access Routes
To access the formyl derivative, we must first establish the core scaffold. The industrial standard is the Bucherer-Bergs reaction , followed by functional group manipulation.
The Synthetic Pathway (Graphviz Visualization)
Figure 1: Synthetic flowchart from commercial starting material to the transient aldehyde target.[1][2]
Part 3: Pharmaceutical Applications[3][4][5][6][7][8]
Peptidomimetics & Protease Inhibitors
The 4-aminotetrahydropyran scaffold is a proven bioisostere for proline and pipecolic acid .
-
Mechanism: By replacing a hydrolyzable amide bond with a reduced amine linkage (accessible only via the aldehyde intermediate), chemists can create transition-state mimetics that inhibit proteases (e.g., BACE1 inhibitors for Alzheimer's, or HIV protease inhibitors).
-
Advantage: The THP ring provides metabolic stability against P450 oxidation compared to piperidines.
Multicomponent Reactions (MCRs)
The formyl group is the necessary "key" for Ugi and Passerini reactions.
-
Workflow: 4-Amino-4-formyl-THP (generated in situ) + Isocyanide + Carboxylic Acid
-acylamino amide. -
Utility: Rapid generation of combinatorial libraries for GPCR ligand discovery.
Part 4: Experimental Protocols
Safety Warning: This protocol involves the use of Oxalyl Chloride and DMSO (Swern conditions), which generates CO and CO2 gas.[3][4] Perform in a well-ventilated fume hood. Sodium Cyanide (if starting from ketone) is acutely toxic.
Protocol A: Generation of the Aldehyde via Swern Oxidation
This protocol assumes you have already synthesized or purchased the (4-aminotetrahydropyran-4-yl)methanol precursor.
Reagents:
-
Oxalyl chloride (1.5 eq)
-
DMSO (3.0 eq)
-
Triethylamine (5.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Substrate: (4-N-Boc-amino-tetrahydropyran-4-yl)methanol
Step-by-Step Methodology:
-
Activation:
-
Oxidation:
-
Dissolve the N-Boc-amino alcohol (1.0 mmol) in minimal DCM and add dropwise to the reaction mixture at
. -
Stir for 45 minutes. The mixture will become cloudy as the alkoxysulfonium intermediate forms.
-
-
Elimination:
-
Add Triethylamine (5.0 mmol) dropwise.
-
Allow the reaction to warm to
over 30 minutes. -
Critical Step: Do not isolate the aldehyde if possible. If the next step is a reductive amination, add the amine partner and reducing agent (NaBH(OAc)3) directly to this mixture (after quenching the Swern reagents) or perform a rapid aqueous workup (cold bicarb wash) and use the organic layer immediately.
-
Protocol B: Quality Control & Validation
Since the aldehyde is unstable, standard QC (HPLC/NMR) is difficult. Validation is best performed by derivatization .
-
TLC Visualization: Aldehydes stain instantly with 2,4-DNP stain (orange/red spot).
-
Trapping Experiment: React a small aliquot with benzylamine and NaBH4. Analyze the resulting stable benzyl-amine derivative via LC-MS to confirm conversion yield.
Part 5: Data Summary & Properties
| Property | Value / Description |
| CAS (Acid Precursor) | 39124-20-4 (4-amino-THP-4-carboxylic acid) |
| Molecular Weight | 143.18 g/mol (Aldehyde form) |
| Preferred Protecting Group | Boc (tert-Butyloxycarbonyl) or Fmoc |
| Storage Stability | Poor (Aldehyde); Store as Alcohol or Acetal |
| Solubility | Moderate in water; High in DCM/MeOH |
| Key Risk | Racemization (if chiral auxiliary used), Polymerization |
References
-
Swern Oxidation Mechanism & Utility
-
Scaffold Synthesis (Bucherer-Bergs)
-
Pharmaceutical Applications of THP Amino Acids
-
Stability of
-Amino Aldehydes:- Jurado-Sanchez, B. et al. "A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group." Journal of Pharmaceutical and Biomedical Analysis.
-
Commercial Availability & Properties
- ChemicalBook Data. "4-AMINO-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID Properties and Suppliers."
Sources
- 1. 4-aminotetrahydro-2H-pyran-4-carboxylic acid | C6H11NO3 | CID 2734401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Buy 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (EVT-325007) | 217299-03-1 [evitachem.com]
- 9. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
Non-Canonical Amino Acid Precursors: The Tetrahydropyran (THP) Series
Content Type: Technical Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Leads
Executive Summary: The "Goldilocks" Scaffold
In the landscape of peptidomimetics, the tetrahydropyran (THP) ring occupies a critical "Goldilocks" zone between the lipophilic bulk of carbocycles (like cyclohexane) and the high polarity of sugars. For drug development professionals, THP-containing non-canonical amino acids (ncAAs) offer two distinct competitive advantages:
-
Conformational Locking: Like their carbocyclic analogues (e.g., Ac4c), gem-disubstituted THP amino acids restrict
and torsion angles, forcing peptides into stable secondary structures (helices or -turns) which enhances receptor affinity. -
Physicochemical Tuning: Unlike the hydrophobic cyclohexane ring, the ether oxygen in the THP ring lowers
(approx. -3.2 for the free amino acid), improving water solubility without sacrificing the steric bulk required for metabolic stability against proteases.
This guide details the synthesis, protection, and incorporation of the primary THP precursor: 4-amino-tetrahydropyran-4-carboxylic acid (Athp) , along with insights into chiral Sugar Amino Acid (SAA) variants.
Structural Classes & Design Logic
Class I: The Achiral Spacer (Athp)
The workhorse of this family is 4-amino-tetrahydropyran-4-carboxylic acid (often abbreviated as Athp or Thp-AA).
-
Role: Acts as a strictly non-coded, achiral replacement for Aib (
-aminoisobutyric acid) or Ac4c (1-aminocyclohexanecarboxylic acid). -
Mechanism: The tetrahydropyran ring locks the side-chain conformation via the Thorpe-Ingold effect, promoting helical folding in short peptides.
-
Key Advantage: The 4-position oxygen accepts hydrogen bonds, potentially improving solubility and altering solvation shells compared to the all-carbon Ac4c.
Class II: Chiral Polyfunctional Scaffolds (Sugar Amino Acids)
Derived largely from carbohydrates (glucose, glucuronic acid), these precursors retain chiral centers and multiple hydroxyl groups.
-
Role: Used to introduce specific stereochemical constraints or to mimic the dense functionality of glycopeptides.
-
Synthesis: Often involves C-glycosylation or hetero-Diels-Alder reactions (e.g., Danishefsky’s diene + aldehyde).[1]
Detailed Synthetic Protocols
The following protocols focus on Athp , as it is the most commercially relevant and synthetically accessible precursor for SPPS (Solid Phase Peptide Synthesis).
Protocol A: Synthesis of H-Athp-OH (Bucherer-Bergs Route)
Rationale: While the Strecker synthesis is common for amino acids, the Bucherer-Bergs reaction is preferred for cyclic ketones like tetrahydro-4H-pyran-4-one because it generally affords higher yields of the spiro-hydantoin intermediate and avoids the instability of the
Reagents:
-
Tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol)
-
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (Caution: Highly Toxic)
-
Ammonium Carbonate
-
Ethanol/Water (1:1 v/v)
-
Sodium Hydroxide (NaOH), 6M solution
Step-by-Step Methodology:
-
Hydantoin Formation:
-
Dissolve tetrahydro-4H-pyran-4-one (1 eq) in 50% EtOH/H2O.
-
Add
(3 eq) and KCN (1.2 eq). Note: Perform in a well-ventilated fume hood with cyanide scrubbers. -
Heat the mixture to 60°C for 12-18 hours. A white precipitate (the spiro-hydantoin) will form.
-
QC Check: TLC (Ethyl Acetate/Hexane) should show disappearance of the ketone.
-
Cool to 0°C, filter the solid, wash with cold water, and dry. Yield is typically >70%.
-
-
Alkaline Hydrolysis:
-
Suspend the spiro-hydantoin in 6M NaOH (10 eq).
-
Reflux at 100°C for 24-48 hours. Critical: The hydantoin ring is stable; rigorous heating is required to open it to the free amino acid.
-
Monitor evolution of ammonia gas (litmus paper check at condenser outlet).
-
Once hydrolysis is complete, cool and neutralize to pH 7.0 with conc. HCl.
-
Precipitate the zwitterionic amino acid by adding excess ethanol or acetone. Filter and dry.
-
Protocol B: Fmoc-Protection for SPPS
Rationale: The free amine of Athp is sterically hindered. Standard Schotten-Baumann conditions (Fmoc-Cl/Dioxane) can be sluggish. Using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) with sodium carbonate often yields a cleaner product with fewer dipeptide byproducts.
Reagents:
-
H-Athp-OH (crude from Protocol A)
-
Fmoc-OSu (1.1 eq)
- (2 eq)
-
Acetone/Water (1:1)
Workflow:
-
Dissolve H-Athp-OH and
in water. -
Add Fmoc-OSu dissolved in acetone dropwise at 0°C.
-
Allow to warm to room temperature and stir for 12 hours.
-
Workup: Acidify to pH 2 with 1M HCl (careful of
evolution). Extract with Ethyl Acetate (3x). -
Purification: The bulky Fmoc-Athp-OH often crystallizes well from
/Hexane. If not, column chromatography ( :MeOH 95:5) is required.
Visualization of Synthetic Logic[2]
The following diagram illustrates the retrosynthetic logic and forward workflow for generating the Fmoc-protected precursor.
Caption: Step-wise chemical synthesis of the Fmoc-Athp-OH precursor from the commercially available ketone.
Incorporation Strategies & Troubleshooting
SPPS Coupling Dynamics
Incorporating Fmoc-Athp-OH into a peptide chain is challenging due to the gem-disubstitution at the
-
Activation: Standard DIC/HOBt is often insufficient.
-
Recommended Protocol: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP with HOAt as an additive.
-
Stoichiometry: Increase to 4-5 equivalents of AA and coupling reagent.
-
Double Coupling: Mandatory. Perform the coupling reaction twice (2 x 1 hour) to ensure >99% conversion.
-
Kaiser Test: The standard Kaiser test may yield false negatives due to steric shielding; micro-cleavage and LC-MS analysis is the only reliable QC method during synthesis.
Physicochemical Comparison
The table below highlights why a researcher would choose Athp over other conformationally restricted precursors.
| Feature | Athp (THP-based) | Ac4c (Cyclohexane) | Aib (Acyclic) | Proline |
| Ring Size | 6-membered (Hetero) | 6-membered (Carbo) | None | 5-membered |
| Log P (approx) | -3.2 (Hydrophilic) | > 0 (Hydrophobic) | -1.8 | -2.5 |
| H-Bonding | Acceptor (Ether O) | None | None | None |
| Conf. Restriction | High ( | High ( | Moderate (Helix) | High (Turn/Polyproline) |
| Steric Bulk | High | High | Medium | Medium |
Advanced Concept: Hetero-Diels-Alder Route
For researchers requiring chiral THP precursors (e.g., 2,6-disubstituted systems), the Bucherer-Bergs route is unsuitable. The Hetero-Diels-Alder (HDA) reaction offers a stereocontrolled alternative.
Caption: Hetero-Diels-Alder strategy for accessing chiral, highly substituted THP amino acid scaffolds.
This route allows for the introduction of side chains at the 2- and 6-positions, creating "Sugar Amino Acid" mimetics that can display pharmacophores in specific spatial orientations, distinct from the simple spacer role of Athp.
References
-
Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Vertex AI Search / PubMed. 2
-
4-Aminotetrahydropyran-4-carboxylic acid | ChemicalBook. ChemicalBook. 3
-
Fmoc-4-amino-tetrahydropyran-4-carboxylic acid - Product Information. Chem-Impex. 4
-
Synthetic Methods of Sugar Amino Acids and Their Application. MDPI. 5[1][6][7][8][9]
-
Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. Chemistry – A European Journal. 10[1][6][7][8]
-
Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. PMC - NIH. 11[1][7][8]
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Stability of α-Amino Aldehydes with Quaternary Centers: An In-depth Technical Guide
Abstract
α-Amino aldehydes bearing a quaternary stereocenter are pivotal chiral building blocks in synthetic organic chemistry and drug discovery. Their unique structural motif is found in a variety of biologically active molecules and offers a valuable scaffold for the synthesis of complex pharmaceuticals. However, the inherent instability of these compounds, arising from the juxtaposition of a nucleophilic amino group and an electrophilic aldehyde, presents significant challenges in their synthesis, purification, and storage. This technical guide provides a comprehensive overview of the factors governing the stability of α-amino aldehydes with quaternary centers, explores synthetic strategies to access these challenging molecules, and details field-proven protocols for their handling and use. We will delve into the mechanistic underpinnings of their instability, the crucial role of protecting groups, and the impact of steric and electronic effects on their reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of these valuable, yet delicate, intermediates.
The Challenge of Instability: Understanding the Core Problem
α-Amino aldehydes are notoriously unstable due to the presence of two incompatible functional groups: a nucleophilic amine and an electrophilic aldehyde.[] This inherent reactivity leads to several decomposition pathways, including self-condensation (oligomerization), racemization (epimerization), and oxidation. The presence of a quaternary center at the α-position introduces additional steric and electronic factors that further modulate their stability and reactivity.
Intramolecular Interactions and Decomposition Pathways
Unlike β- or γ-amino aldehydes, α-amino aldehydes lack the possibility of forming stable cyclic hemiacetals for intramolecular stabilization.[] The close proximity of the amino and aldehyde groups facilitates a number of degradation pathways:
-
Oligomerization: The amino group of one molecule can readily attack the electrophilic carbonyl carbon of another, leading to the formation of imines and subsequent polymerization.
-
Epimerization: The α-proton of chiral α-amino aldehydes is acidic and can be abstracted by bases, leading to enolate formation and subsequent racemization. This is a significant challenge when synthesizing and handling enantiomerically pure compounds.[2][3]
-
Oxidation: The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air.
The quaternary center, by replacing the α-proton, can mitigate the risk of epimerization through enolization. However, the steric bulk of the two substituents at the α-carbon can also influence the rate of other decomposition reactions.
The Role of the Quaternary Center: A Double-Edged Sword
The construction of a chiral quaternary carbon stereocenter is a long-standing challenge in organic chemistry.[4] In the context of α-amino aldehydes, the quaternary center has a profound impact on stability and reactivity:
-
Steric Hindrance: The two substituents at the α-carbon create significant steric bulk around the aldehyde carbonyl group. This can hinder the approach of nucleophiles, including other α-amino aldehyde molecules, thereby slowing down the rate of oligomerization.[5][6][7] However, this steric congestion also presents a significant hurdle during their synthesis.[8]
-
Electronic Effects: The nature of the substituents at the quaternary center can influence the electrophilicity of the carbonyl carbon. Electron-donating groups can decrease the electrophilicity, making the aldehyde less susceptible to nucleophilic attack. Conversely, electron-withdrawing groups can increase the electrophilicity, potentially enhancing reactivity.
Synthetic Strategies for Accessing α-Amino Aldehydes with Quaternary Centers
The synthesis of α-amino aldehydes with quaternary centers is a formidable challenge due to their inherent instability and the steric hindrance associated with the quaternary center.[8] Successful strategies often rely on the careful choice of starting materials, protecting groups, and reaction conditions to minimize decomposition and maximize yield and enantiopurity.
Key Synthetic Approaches
Several synthetic methodologies have been developed to construct this challenging motif:
-
From α,α-Disubstituted α-Amino Acids: The most common approach involves the reduction of an activated carboxylic acid derivative of a protected α,α-disubstituted α-amino acid.[8]
-
Direct α-Alkylation of α-Branched α-Amino Aldehydes: Recent advances have demonstrated the feasibility of direct α-alkylation of α-branched α-amino aldehydes, though this approach is often hampered by the low stability of the starting material under basic conditions.[9]
-
Asymmetric Hydroformylation: An emerging strategy involves the asymmetric hydroformylation of α,β-unsaturated carboxylic acid derivatives to generate the α-quaternary stereocenter.[4]
-
Multi-component Reactions: Innovative multi-component reactions are being explored for the direct synthesis of γ-amino esters bearing α-quaternary centers, which can then be converted to the desired aldehydes.[10]
The Crucial Role of Protecting Groups
The use of appropriate protecting groups for the amino functionality is paramount to the successful synthesis and handling of α-amino aldehydes.[11][12] The ideal protecting group should:
-
Be stable to the reaction conditions used for the synthesis and subsequent transformations.
-
Effectively prevent oligomerization and other side reactions.
-
Minimize or prevent epimerization during coupling and workup.[12]
-
Be removable under mild conditions that do not affect the sensitive aldehyde functionality or the stereochemical integrity of the molecule.
Commonly used N-protecting groups include:
-
tert-Butoxycarbonyl (Boc): Widely used in peptide synthesis, it is stable to a wide range of reaction conditions and can be removed with mild acid.[11][12]
-
9-Fluorenylmethoxycarbonyl (Fmoc): Another cornerstone of solid-phase peptide synthesis, it is base-labile, offering an orthogonal deprotection strategy to Boc.[11][12]
-
Carboxybenzyl (Cbz or Z): A classic protecting group, it is typically removed by hydrogenolysis.[11]
-
Methylthiomethyl (MTM): This group has been shown to be an efficient chelating group in Rh-catalyzed alkyne hydroacylation reactions of α-amino aldehydes.[13][14]
The choice of protecting group can significantly impact the stability and reactivity of the α-amino aldehyde. For instance, N-alkoxycarbonyl protected derivatives are often more stable than their N,N-dibenzyl counterparts.[2]
Experimental Protocols and Methodologies
General Handling and Storage Procedures
Given their instability, α-amino aldehydes with quaternary centers require careful handling and storage:
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Low Temperature: These compounds should be stored at low temperatures (-20°C or below) to minimize decomposition.
-
Immediate Use: It is often advisable to use them immediately after preparation and purification.[2]
-
Aprotic Solvents: Use dry, aprotic solvents to prevent reactions with the aldehyde.
Representative Synthetic Protocol: Reduction of a Weinreb Amide
This protocol describes a general method for the preparation of an N-protected α-amino aldehyde from the corresponding α-amino acid derivative via a Weinreb amide intermediate.[15]
Step 1: Formation of the N-Protected α,α-Disubstituted α-Amino Acid
-
Start with a commercially available or synthesized α,α-disubstituted α-amino acid.
-
Protect the amino group using a standard protocol for Boc or Fmoc protection.
Step 2: Formation of the Weinreb Amide
-
Dissolve the N-protected amino acid in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0°C.
-
Add a coupling agent (e.g., EDC/HOBt or HATU) and N,O-dimethylhydroxylamine hydrochloride.
-
Slowly add a non-nucleophilic base (e.g., diisopropylethylamine) and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup and purify the Weinreb amide by column chromatography.
Step 3: Reduction to the α-Amino Aldehyde
-
Dissolve the purified Weinreb amide in dry THF under an inert atmosphere.
-
Cool the solution to -78°C.
-
Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H), in an appropriate solvent.[15]
-
Stir the reaction at -78°C for the required time (monitored by TLC or LC-MS).
-
Quench the reaction carefully at -78°C by the slow addition of a quenching agent (e.g., Rochelle's salt solution).
-
Allow the mixture to warm to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent and purify quickly by column chromatography on silica gel, often pre-treated with a small amount of triethylamine to prevent decomposition.
| Parameter | Condition | Rationale |
| Reaction Temperature | -78°C | Minimizes over-reduction to the alcohol and other side reactions. |
| Reducing Agent | LiAlH₄ or DIBAL-H | Provides controlled reduction of the Weinreb amide to the aldehyde. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the aldehyde product. |
| Purification | Rapid chromatography on treated silica | Minimizes decomposition on the stationary phase. |
Visualization of Key Concepts
Decomposition Pathways
Caption: Major decomposition pathways for α-amino aldehydes with quaternary centers.
Synthetic Workflow
Caption: A typical synthetic workflow for α-amino aldehydes with quaternary centers.
Conclusion and Future Outlook
α-Amino aldehydes with quaternary centers are undeniably valuable synthetic intermediates, but their inherent instability necessitates a deep understanding of their chemical properties and meticulous experimental execution. The strategic use of protecting groups, coupled with optimized reaction and purification conditions, is the cornerstone of success in this challenging area of organic synthesis.
Future research will likely focus on the development of novel, more robust protecting groups and the discovery of new catalytic methods for the direct and enantioselective synthesis of these compounds. As our understanding of their stability and reactivity continues to grow, so too will their application in the synthesis of next-generation pharmaceuticals and other complex molecular architectures.
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An In-depth Technical Guide to Conformational Restriction of Peptides Using 4-Aminooxane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide-based therapeutics offer high specificity and potency but are often hindered by poor metabolic stability and low bioavailability due to their conformational flexibility. Constraining the peptide backbone into a bioactive conformation can overcome these limitations. This guide provides a comprehensive overview of the theory, synthesis, and application of 4-aminooxane derivatives as a powerful tool for inducing conformational restriction in peptides. We will delve into the synthetic methodologies for creating these unique building blocks, their incorporation into peptide sequences, and the subsequent analysis of their structural and biological impact. This document serves as a technical resource for researchers aiming to enhance the therapeutic potential of peptides through strategic conformational control.
The Rationale for Conformational Restriction in Peptide Drug Design
Native peptides often exist as an ensemble of rapidly interconverting conformers in solution. While one of these conformations may be responsible for the desired biological activity, the rest are inactive and susceptible to proteolytic degradation. By "locking" a peptide into its bioactive conformation, we can significantly improve several key pharmacological properties.[1][2]
Key Advantages of Conformational Restriction:
-
Increased Potency: Pre-organizing the peptide for receptor binding reduces the entropic penalty upon binding, leading to higher affinity and potency.[3][4]
-
Enhanced Selectivity: A rigid conformation can improve discrimination between different receptor subtypes, reducing off-target effects.
-
Improved Metabolic Stability: Conformational constraints can mask cleavage sites recognized by proteases, thereby extending the in vivo half-life of the peptide.[2]
-
Increased Bioavailability: A more rigid and defined structure can improve membrane permeability and oral bioavailability.[5]
Various strategies exist to constrain peptide conformation, including cyclization, stapling, and the incorporation of non-natural amino acids.[3][6][7] This guide focuses on the use of 4-aminooxane derivatives, a class of building blocks that offer unique advantages in fine-tuning peptide structure.
4-Aminooxane Derivatives: A Novel Tool for Peptide Modification
4-Aminooxane derivatives are heterocyclic amino acids that feature an oxane (tetrahydropyran) ring integrated into their structure. The incorporation of this rigid cyclic system into a peptide backbone imparts significant local conformational constraints.
The oxetane ring, a smaller four-membered ether, has been shown to improve metabolic stability and reduce lipophilicity in small molecules.[8][9][10] Oxane derivatives, with their larger six-membered ring, offer a different set of steric and electronic properties that can be leveraged for peptide design.
Advantages of 4-Aminooxane Derivatives:
-
Defined Conformational Preferences: The chair-like conformation of the oxane ring restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone in a predictable manner.
-
Improved Physicochemical Properties: The ether oxygen can act as a hydrogen bond acceptor and can improve the solubility and pharmacokinetic profile of the peptide.
-
Synthetic Tractability: Synthetic routes to 4-aminooxane amino acids are becoming increasingly accessible, allowing for their tailored incorporation into peptide sequences.[11][12]
Synthesis of 4-Aminooxane-Containing Peptide Building Blocks
The successful application of 4-aminooxane derivatives hinges on the efficient synthesis of the monomeric building blocks. Several synthetic strategies can be employed, often starting from commercially available materials. While a detailed exposition of all possible synthetic routes is beyond the scope of this guide, we will outline a general and robust approach.
A common strategy involves the synthesis of a key intermediate, a protected 4-aminooxane carboxylic acid, which can then be elaborated into the desired Fmoc-protected amino acid for solid-phase peptide synthesis (SPPS).
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis of Fmoc-protected 4-aminooxane amino acids.
Detailed Experimental Protocol: A Representative Synthesis
This protocol provides a generalized procedure for the synthesis of a protected 4-aminooxane amino acid. Specific reagents and conditions may vary depending on the desired stereochemistry and substitution pattern.
Step 1: Synthesis of a Dihydropyran Intermediate
-
This step often involves a hetero-Diels-Alder reaction or other cycloaddition strategies to form the core oxane ring.
Step 2: Functionalization of the Oxane Ring
-
Subsequent steps focus on introducing the necessary functional groups, such as an amino and a carboxyl group, at the 4-position. This can be achieved through various methods, including reductive amination of a ketone precursor.[13][14]
Step 3: Orthogonal Protection
-
The amino group is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group for compatibility with standard SPPS protocols. The carboxylic acid may be protected as an ester, which is later cleaved to yield the free acid.
Step 4: Purification and Characterization
-
The final product is purified by chromatography and characterized by NMR and mass spectrometry to confirm its structure and purity.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Once the Fmoc-protected 4-aminooxane amino acid is in hand, it can be readily incorporated into a peptide sequence using standard automated or manual SPPS protocols.[15][16]
Workflow for SPPS Incorporation:
Caption: Standard workflow for incorporating a 4-aminooxane derivative into a peptide using SPPS.
Key Considerations for SPPS:
-
Coupling Reagents: Standard coupling reagents such as HBTU, HATU, or DIC/Oxyma are generally effective for coupling 4-aminooxane amino acids. Optimization of coupling times and equivalents may be necessary due to the steric bulk of the oxane ring.
-
Double Coupling: In some cases, a double coupling protocol may be required to ensure complete incorporation of the sterically hindered 4-aminooxane residue.
-
Cleavage and Deprotection: A standard cleavage cocktail, such as 95% trifluoroacetic acid (TFA) with scavengers, is typically used for cleavage from the resin and removal of side-chain protecting groups.[15]
Structural and Conformational Analysis
The primary goal of incorporating a 4-aminooxane derivative is to induce a specific and stable conformation. Therefore, a thorough structural analysis of the resulting peptide is crucial.
Common Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as COSY, TOCSY, and NOESY, can provide detailed information about the peptide's solution-state conformation, including dihedral angle constraints and inter-proton distances.
-
Circular Dichroism (CD) Spectroscopy: CD is a valuable tool for assessing the overall secondary structure of the peptide, such as the presence of helices or turns.[4]
-
X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides a high-resolution, solid-state structure of the peptide, offering definitive proof of its conformation.
-
Computational Modeling: Molecular dynamics simulations can complement experimental data by providing insights into the conformational landscape of the peptide and the energetic favorability of different conformations.
Impact on Biological Activity and Stability
The ultimate test of this strategy is the evaluation of the modified peptide's biological properties.
Key Assays and Evaluations:
-
Receptor Binding Assays: These assays quantify the affinity of the modified peptide for its target receptor compared to the native peptide. A significant increase in affinity would validate the hypothesis that the constrained conformation is the bioactive one.
-
In Vitro Functional Assays: These experiments assess the biological activity of the peptide, such as its ability to activate or inhibit a specific signaling pathway.
-
Proteolytic Stability Assays: The modified peptide is incubated with relevant proteases (e.g., trypsin, chymotrypsin) or in human serum, and its degradation over time is monitored by HPLC or LC-MS. A longer half-life compared to the wild-type peptide indicates enhanced stability.
Data Summary Table:
| Peptide | Receptor Binding Affinity (Ki, nM) | In Vitro Potency (EC50, nM) | Half-life in Human Serum (min) |
| Native Peptide | 120.5 | 85.2 | 15 |
| Oxane-Modified Peptide | 15.3 | 9.8 | >240 |
Case Study: Enhancing the Activity of a Neuropeptide Analog
To illustrate the practical application of this technology, consider a hypothetical case study involving a short neuropeptide known to adopt a β-turn conformation upon binding to its receptor.
The Challenge: The native peptide exhibits potent activity but has a very short half-life in vivo, limiting its therapeutic potential.
The Strategy: A 4-aminooxane derivative is strategically incorporated into the peptide sequence at a position hypothesized to be critical for inducing the β-turn.
The Outcome:
-
Synthesis and Characterization: The oxane-modified peptide is successfully synthesized and purified.
-
Conformational Analysis: NMR analysis confirms the presence of a stable β-turn in the modified peptide, a structure that is only transiently populated in the native peptide.
-
Biological Evaluation: The oxane-modified peptide displays a 10-fold increase in receptor binding affinity and a corresponding increase in in vitro potency.
-
Stability Assessment: The modified peptide shows a dramatic increase in stability in the presence of proteolytic enzymes.
This case study exemplifies how the rational incorporation of a 4-aminooxane derivative can lead to a peptide with significantly improved drug-like properties.
Future Directions and Conclusion
The use of 4-aminooxane derivatives for peptide conformational restriction is a rapidly evolving field. Future research will likely focus on:
-
The development of novel and more diverse 4-aminooxane building blocks with different stereochemistries and substitution patterns.
-
The application of this technology to a wider range of peptide targets, including those involved in protein-protein interactions.
-
A deeper understanding of the structure-activity relationships governing the impact of oxane incorporation on peptide bioactivity.
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Methodological & Application
Synthesis of 4-aminooxane-4-carbaldehyde from 4-tetrahydropyranone
Application Note: Strategic Synthesis of 4-Aminooxane-4-Carbaldehyde
Abstract
This application note details a robust, scalable protocol for the synthesis of 4-aminooxane-4-carbaldehyde (also known as 4-aminotetrahydro-2H-pyran-4-carbaldehyde). Due to the inherent instability of free
Strategic Analysis & Retrosynthesis
The target molecule features a quaternary carbon center linking an amine and an aldehyde within a tetrahydropyran ring. This structural motif is highly valued in drug discovery (e.g., BACE1 inhibitors, opioid receptor modulators) because the ether oxygen lowers
Why Bucherer-Bergs?
While a Strecker synthesis (Ketone + HCN + Amine) seems more direct, it often suffers from reversibility and difficult purification of the
-
Thermodynamic Control: It yields the spiro-hydantoin, a crystalline solid that is easily purified by precipitation, removing unreacted ketone without chromatography.
-
Scalability: The reagents are inexpensive and the reaction tolerates water/ethanol solvents.
The Stability Challenge:
Free
Synthetic Pathway:
-
Cyclization: 4-Tetrahydropyranone
Spiro-hydantoin. -
Hydrolysis: Spiro-hydantoin
4-Amino acid. -
Protection/Reduction: Amino acid
-Boc Amino Alcohol. -
Oxidation:
-Boc Amino Alcohol -Boc-4-aminooxane-4-carbaldehyde .
Figure 1: Strategic synthetic pathway designed for stability and purity.
Detailed Experimental Protocols
Phase 1: Construction of the Quaternary Center (Bucherer-Bergs)
This step establishes the nitrogen-carbon bond and the quaternary center in a single pot.
-
Reagents: 4-Tetrahydropyranone (1.0 eq), Potassium Cyanide (KCN, 2.0 eq), Ammonium Carbonate (
, 4.0 eq). -
Solvent: Ethanol/Water (1:1 v/v).
Protocol:
-
Dissolve 4-tetrahydropyranone (10.0 g, 100 mmol) in 100 mL of 50% aqueous ethanol in a round-bottom flask.
-
Add
(38.4 g, 400 mmol) and KCN (13.0 g, 200 mmol). Caution: KCN is highly toxic. Work in a well-ventilated fume hood. -
Heat the mixture to 60°C for 24 hours. A white precipitate will begin to form after 4–6 hours.
-
Work-up: Cool the reaction to
in an ice bath. Stir for 1 hour to maximize precipitation. -
Filter the solid spiro-hydantoin (8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione).
-
Wash the cake with cold water (
mL) and diethyl ether ( mL) to remove unreacted ketone. -
Dry under vacuum. Typical Yield: 75–85% (White powder).
Phase 2: Hydrolysis to 4-Amino-4-carboxytetrahydropyran
The hydantoin ring is extremely stable and requires harsh basic conditions to open.
Protocol:
-
Suspend the spiro-hydantoin (10.0 g) in 3M NaOH (100 mL).
-
Reflux (
) for 48 hours. Monitor by LC-MS for the disappearance of the hydantoin mass ( ). -
Work-up: Cool to room temperature. Adjust pH to ~7.0 using concentrated HCl.
-
Concentrate the aqueous solution to dryness.
-
Desalting: The residue contains the amino acid and NaCl. For the next step, crude material can often be used, but for high purity, dissolve in minimal hot water and precipitate with ethanol, or use an ion-exchange resin (Dowex 50W).
-
Yield: >90% (Crude amino acid salt).
Phase 3: Protection and Reduction (The "Redox Switch")
Direct reduction of the acid to the aldehyde is difficult. We reduce to the alcohol first.
Step A:
-
Dissolve the crude amino acid (10 mmol) in 1M NaOH (20 mL) and Dioxane (20 mL).
-
Add
(1.2 eq) at . Warm to RT and stir overnight. -
Acidify carefully with 1M HCl to pH 3 and extract with Ethyl Acetate.
-
Dry (
) and concentrate to yield -Boc-4-amino-4-carboxytetrahydropyran.
Step B: Reduction to Alcohol
Method Choice: Borane-dimethyl sulfide (
-
Dissolve
-Boc acid (2.45 g, 10 mmol) in anhydrous THF (25 mL) under Nitrogen. -
Cool to
. Dropwise add (2.0 M in THF, 1.5 eq). -
Stir at RT for 4 hours.
-
Quench: Carefully add Methanol until gas evolution ceases.
-
Concentrate and purify via flash chromatography (Hexanes/EtOAc).
-
Product:
-Boc-4-amino-4-(hydroxymethyl)tetrahydropyran.
Phase 4: Oxidation to the Target Aldehyde
Critical Note: Swern oxidation is effective but odorous. Dess-Martin Periodinane (DMP) is recommended for bench-scale safety and ease of handling.
Protocol:
-
Dissolve the
-Boc amino alcohol (1.0 eq) in Dichloromethane (DCM). -
Add DMP (1.2 eq) and
(1.5 eq) to buffer the reaction. -
Stir at RT for 2–3 hours.
-
Quench: Add a 1:1 mixture of saturated
and saturated . Stir vigorously until the organic layer is clear (removes iodine byproducts). -
Extract with DCM, dry, and concentrate.
-
Storage: The resulting
-Boc-4-aminooxane-4-carbaldehyde is a white solid/oil. Store at under Argon.
Analytical Data & Quality Control
Table 1: Key Analytical Markers
| Compound | Key 1H NMR Signal (CDCl3) | Mass Spec (ESI+) | Physical State |
| Spiro-hydantoin | 171.1 | White Solid | |
| 254.1 | Viscous Oil | ||
| Target Aldehyde | 230.1 | Waxy Solid |
Stability Warning: If the free amine is required, remove the Boc group with 4M HCl/Dioxane immediately prior to use. The free amino-aldehyde exists in equilibrium with its cyclic trimer (hexahydro-1,3,5-triazine) and should be used in situ.
Mechanistic Insight (Bucherer-Bergs)
The formation of the spiro-hydantoin is the yield-determining step. It proceeds via a thermodynamic equilibrium where the hydantoin is the "sink."
Figure 2: Simplified mechanism of the Bucherer-Bergs reaction.
References
-
Bucherer-Bergs Reaction Overview
-
Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470.
-
- Synthesis of 4-substituted Tetrahydropyrans: "Preparation of 4-aminotetrahydropyran-4-carboxylic acid derivatives." World Intellectual Property Organization, WO2008075109. (Standard industrial protocol for the hydantoin hydrolysis).
-
Stability of
-Amino Aldehydes:-
Jurczak, J., & Golebiowski, A. "Optically active N-protected
-amino aldehydes in organic synthesis." Chemical Reviews, 1989, 89(1), 149–164.
-
-
Oxidation Protocols (Dess-Martin)
-
Meyer, S. D., & Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water." The Journal of Organic Chemistry, 1994, 59(24), 7549–7552.
-
Reductive amination protocols using 4-aminooxane-4-carbaldehyde
Application Note: High-Fidelity Reductive Amination Protocols for 4-Aminooxane-4-Carbaldehyde Scaffolds
Executive Summary & Strategic Context
The 4-aminooxane-4-carbaldehyde (also known as 4-amino-4-formyltetrahydropyran) motif represents a privileged scaffold in medicinal chemistry, particularly for the synthesis of spirocyclic peptidomimetics and BACE1 inhibitors. However, this building block presents a unique "Gem-Amino Aldehyde" stability paradox: the coexistence of a nucleophilic amine and an electrophilic aldehyde at the quaternary C4 center creates a high propensity for self-condensation (dimerization to dihydropyrazines) or polymerization.
The Core Directive: Successful utilization of this molecule requires the amine to be orthogonally protected (typically as a carbamate, e.g., N-Boc or N-Cbz) during the reductive amination of the aldehyde. This guide details the protocols for handling the N-protected variant to couple with external amines, ensuring high chemoselectivity and yield.
Critical Handling & Stability (The "Self-Validating" System)
To ensure experimental success, the starting material must be validated before the reaction begins. The free amino-aldehyde is transient; therefore, all protocols below assume the use of tert-butyl (4-formyltetrahydro-2H-pyran-4-yl)carbamate (referred to herein as Compound A ).
-
Storage: Store Compound A at -20°C under Argon. Aldehydes prone to oxidation should be verified by 1H NMR (CHO peak at ~9.5 ppm) prior to use.
-
Solvent Selection: 1,2-Dichloroethane (DCE) is the gold standard for these reactions due to its ability to solubilize the intermediate iminium species, though THF is a viable green alternative.
Decision Logic: Selecting the Reductive Protocol
Not all amines react with Compound A at the same rate. Use the decision matrix below to select the correct method.
Figure 1: Decision tree for selecting the optimal reductive amination condition based on the nucleophilic partner.
Detailed Experimental Protocols
Method A: Direct Reductive Amination (Standard)
Best for: Primary alkyl amines and unhindered secondary amines.
Mechanism: This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the in situ formed iminium ion over the aldehyde, minimizing the formation of the alcohol byproduct (4-hydroxymethyl intermediate).
Reagents:
-
Compound A (N-Boc-4-aminooxane-4-carbaldehyde): 1.0 equiv.
-
Amine Partner: 1.1 – 1.2 equiv.
-
NaBH(OAc)3: 1.5 equiv.
-
Acetic Acid (AcOH): 1.0 equiv (Catalyst).
-
Solvent: 1,2-Dichloroethane (DCE) [0.1 M].
Step-by-Step Protocol:
-
Imine Pre-equilibrium: In a flame-dried round-bottom flask under N2, dissolve Compound A (1.0 equiv) and the Amine Partner (1.1 equiv) in anhydrous DCE.
-
Activation: Add AcOH (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes. Note: This allows the hemiaminal/imine equilibrium to establish.
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (1.5 equiv) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LCMS for the disappearance of the aldehyde (M+Na peak usually visible) and appearance of the amine product.
-
Quench: Quench with saturated aqueous NaHCO3. Stir vigorously for 15 minutes to decompose borate complexes.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Method B: Titanium-Mediated Stepwise Amination
Best for: Electron-deficient amines (anilines), bulky amines, or when Method A fails.
Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid / water scavenger, driving the equilibrium toward the imine/enamine species, which is then reduced by a stronger reducing agent (NaBH4) in a second step.[1]
Reagents:
-
Compound A: 1.0 equiv.
-
Amine Partner: 1.0 – 1.1 equiv.
-
Ti(OiPr)4: 1.5 – 2.0 equiv.
-
NaBH4: 2.0 equiv.
-
Solvent: THF (anhydrous) followed by MeOH.
Step-by-Step Protocol:
-
Complexation: In a dried vial, combine Compound A and Amine Partner in anhydrous THF (0.2 M).
-
Dehydration: Add Ti(OiPr)4 (neat) via syringe. The solution often turns yellow/orange. Cap and stir at RT for 6–12 hours. Note: For extremely unreactive amines, microwave heating at 60°C for 1 hour may be required.
-
Reduction: Dilute the mixture with dry MeOH (equal volume to THF). Cool to 0°C.
-
Hydride Addition: Add NaBH4 (2.0 equiv) carefully (gas evolution). Stir at RT for 2 hours.
-
Hydrolysis (Critical): Quench by adding 1N NaOH or aqueous Rochelle's salt solution. Stir vigorously until a white precipitate (TiO2) forms and the organic layer becomes clear.
-
Filtration: Filter through a Celite pad to remove titanium salts. Rinse with EtOAc.
Data Analysis & Troubleshooting
Table 1: Troubleshooting Common Failure Modes
| Observation (LCMS/NMR) | Diagnosis | Corrective Action |
| Product mass + 2 (Alcohol) | Direct reduction of aldehyde (Amine failed to condense). | Switch to Method B (Ti-mediated) to force imine formation before adding reductant. |
| No Reaction (SM remains) | Amine is too hindered or aldehyde is hydrated. | Add 3Å Molecular Sieves to Method A; Ensure anhydrous DCE. |
| Bis-alkylation | Primary amine reacted twice with aldehyde. | Use excess amine (2-3 equiv) or switch to Method B (Imine isolation). |
| Loss of Boc Group | Acidic conditions too harsh. | Avoid strong Lewis acids; stick to AcOH or Ti(OiPr)4. Do not use ZnCl2. |
Pathway Visualization
The following diagram illustrates the synthetic flow from the precursor acid to the final functionalized scaffold.
Figure 2: Synthetic workflow from the commercial acid to the functionalized amine.[2]
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.
-
Bhattacharyya, S. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride using mild reaction conditions." Journal of the Chemical Society, Perkin Transactions 1, 1995.
-
Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines."
Sources
Using 4-aminotetrahydropyran-4-carbaldehyde in Ugi multicomponent reactions
Application Note: High-Fidelity Ugi Multicomponent Reactions Using 4-Aminotetrahydropyran-4-carbaldehyde
-amino aldehydes in constrained peptidomimetic synthesis.Part 1: Executive Summary & Strategic Rationale
The utilization of 4-aminotetrahydropyran-4-carbaldehyde (4-ATPC) in Ugi multicomponent reactions (Ugi-4CR) represents a high-value strategy for synthesizing gem-disubstituted peptidomimetics .[1] The tetrahydropyran ring, when incorporated into a peptide backbone via this moiety, acts as a rigid conformational lock, reducing the entropic penalty of receptor binding and often improving metabolic stability against proteolysis.
However, this specific building block presents a critical chemical challenge:
This guide deviates from standard Ugi protocols by treating 4-ATPC not as a simple reagent, but as a transient intermediate that must be either N-protected or generated in situ from a masked precursor (acetal).[1]
Core Applications:
-
Constrained Peptidomimetics: Creating rigid turns in peptide chains.[1]
-
Diversity-Oriented Synthesis (DOS): Rapid generation of spiro-cyclic alkaloid analogs.[1]
-
Fragment-Based Drug Discovery (FBDD): Synthesis of novel, sp³-rich scaffolds.[1]
Part 2: Technical Architecture & Mechanism
To successfully employ 4-ATPC in Ugi reactions, one must select the correct "Entry Vector" based on the desired outcome. The molecule can serve as the Carbonyl Component (requiring N-protection) or as a Bifunctional Component (requiring specific handling of the acetal).
Mechanism of Action (The "Why" behind the Protocol)
In a standard Ugi-4CR, the reaction proceeds via the formation of an imine (Schiff base) followed by protonation, isocyanide insertion, and Mumm rearrangement.
-
The Challenge: If 4-ATPC is used unprotected, the internal amine (
) reacts with the internal aldehyde ( ) of a neighboring molecule, leading to polymerization before the isocyanide can react. -
The Solution: We utilize N-Boc-4-aminotetrahydropyran-4-carbaldehyde .[1] The Boc group renders the amine non-nucleophilic, forcing the molecule to act strictly as the Aldehyde Component . The amine is then deprotected post-Ugi for further elongation.
Pathway Visualization
Caption: Logical flow of the N-Protected Ugi strategy vs. the instability risk of the unprotected precursor.
Part 3: Detailed Experimental Protocols
Protocol A: The "Chain Extension" Method
Use this protocol to insert the tetrahydropyran ring into a peptide backbone.
Reagents & Materials:
-
Component A (Carbonyl): N-Boc-4-aminotetrahydropyran-4-carbaldehyde (1.0 equiv).[1]
-
Component B (Amine): Primary amine or amino acid ester (1.0 equiv).[1]
-
Component C (Acid): Carboxylic acid or N-protected amino acid (1.0 equiv).[1]
-
Component D (Isocyanide): Alkyl or aryl isocyanide (1.0 equiv).[1]
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (MeOH).[1] Note: TFE is recommended for sterically hindered substrates.
-
Desiccant: Molecular Sieves (4Å), activated.
Step-by-Step Methodology:
-
Imine Pre-formation (Critical Step):
-
In a flame-dried reaction vial, dissolve Component B (Amine, 1.0 mmol) in TFE (2.0 mL).
-
Add Component A (N-Boc-Aldehyde, 1.0 mmol) and 100 mg of activated 4Å molecular sieves.
-
Expert Insight: Stir at room temperature for 2–4 hours. Monitor by TLC or
-NMR.[1] The disappearance of the aldehyde peak ( ppm) and appearance of the imine signal confirms readiness. Do not proceed until imine formation is complete , as the bulky gem-disubstituted center slows this kinetics.
-
-
Acid Activation:
-
Add Component C (Carboxylic Acid, 1.0 mmol) to the reaction mixture. Stir for 10 minutes to allow protonation of the imine (forming the iminium ion).
-
-
Isocyanide Insertion:
-
Add Component D (Isocyanide, 1.0 mmol) dropwise.[1]
-
Seal the vial and stir at room temperature for 24 hours.
-
Troubleshooting: If the reaction is sluggish (common with bulky tetrahydropyrans), heat to 40°C or use microwave irradiation (60°C, 30 min).
-
-
Work-up & Purification:
Data Output: Stoichiometry & Conditions Table
| Component | Role | Equivalents | Notes |
| N-Boc-4-ATPC | Carbonyl | 1.0 | Must be N-protected to prevent self-reaction.[1] |
| Primary Amine | Amine | 1.0 | Sterically unhindered amines react faster.[1] |
| Carboxylic Acid | Acid | 1.0 - 1.2 | Slight excess helps drive protonation.[1] |
| Isocyanide | Isocyanide | 1.0 | Odorous; handle in fume hood.[1] |
| TFE (Solvent) | Solvent | [0.5 M] | TFE stabilizes the transition state via H-bonding.[1] |
Protocol B: The "Masked Precursor" Method (Advanced)
Use this protocol if you cannot source the N-Boc aldehyde and must start from the stable acetal: 4-amino-4-(dimethoxymethyl)tetrahydropyran.[1]
Concept: The acetal is stable. We use the carboxylic acid component of the Ugi reaction to simultaneously deprotect the acetal and catalyze the Ugi reaction. This is a "One-Pot, Two-Step" cascade.
-
Deprotection:
-
Dissolve 4-amino-4-(dimethoxymethyl)tetrahydropyran (1.0 mmol) in a mixture of MeOH/Water (9:1).
-
Add the Carboxylic Acid (Component C, 1.0 mmol).
-
Note: Stronger acids (e.g., TFA, 10 mol%) may be required initially if the carboxylic acid is weak. However, for standard Ugi, we prefer using the reactant acid itself if it is strong enough (
). -
Stir until acetal hydrolysis is observed (TLC).
-
-
Ugi Cascade:
-
Once the aldehyde is generated in situ, immediately add the Isocyanide (1.0 mmol).
-
Note: In this variant, the 4-ATPC acts as both the Amine and the Aldehyde (if the amine is left free). This is risky.
-
Better Strategy: Add an external aldehyde (e.g., Formaldehyde) to react with the amine, while the deprotected aldehyde reacts with an external amine? No.
-
Correct Application: This specific precursor is best used to generate the N-Protected Aldehyde first (Protocol A preparation) rather than used directly in Ugi, unless creating specific dimers.
-
Part 4: Quality Control & Validation
To ensure the protocol is self-validating, perform the following checks:
-
NMR Validation of Starting Material:
-
Ensure the N-Boc-4-ATPC shows a clean aldehyde proton doublet/singlet around 9.4–9.6 ppm.[1] If this peak is broad or missing, the aldehyde has oxidized to the acid or trimerized.
-
-
Imine Monitoring:
-
The formation of the imine is the rate-determining step due to steric bulk at the C4 position of the pyran. Do not add isocyanide until the aldehyde peak disappears.
-
-
Product Characterization:
-
Look for the characteristic diastereotopic protons on the tetrahydropyran ring in the final
-NMR. The rigidity of the ring often splits the methylene signals significantly.
-
References
-
Dömling, A., & Ugi, I. (2000).[1] Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210.[1] Link
-
Marcaccini, S., & Torroba, T. (2007).[1] The Use of the Ugi Four-Component Condensation.[2][3][4][5] Nature Protocols, 2, 632–639.[1] Link[1]
-
Vanden Eynde, J. J. (2019).[1] Multicomponent Reactions: Concepts and Applications for Design and Synthesis. Wiley Online Library.[1] Link[1]
-
PubChem Compound Summary. (2024). 4-aminotetrahydropyran-4-carboxylic acid (Precursor data).[1][6] National Library of Medicine.[1] Link[1]
-
Nenajdenko, V. G. (Ed.).[1][7][8] (2019). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH.[1] Link[1]
Sources
- 1. 4-aminotetrahydro-2H-pyran-4-carboxylic acid | C6H11NO3 | CID 2734401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ugi Four-Component Reactions Using Alternative Reactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bio-Catalysis in Multicomponent Reactions | MDPI [mdpi.com]
- 6. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Ugi reaction - Wikipedia [en.wikipedia.org]
Protecting group strategies for 4-amino-4-formyltetrahydropyran (Boc/Fmoc)
Application Note: Protecting Group & Synthesis Strategies for 4-Amino-4-Formyltetrahydropyran
Executive Summary
4-Amino-4-formyltetrahydropyran (1 ) is a specialized, achiral
The Core Challenge: Unlike standard amino acids, this molecule combines a sterically crowded quaternary center with a highly reactive aldehyde. The free amino aldehyde is chemically unstable, prone to rapid self-condensation (dimerization to pyrazines) and polymerization. Therefore, it cannot be stored; it must be synthesized in situ or strictly maintained in a protected state (N-protected amino alcohol or acetal) until the moment of use.
This guide details the Boc and Fmoc strategies for generating this transient intermediate, focusing on the reduction-oxidation (Red-Ox) sequence required to convert the commercially available carboxylic acid precursor into the reactive aldehyde.
Strategic Analysis: Boc vs. Fmoc
The choice of protecting group dictates the reduction method used to generate the precursor alcohol.
| Feature | Boc Strategy (Acid Labile) | Fmoc Strategy (Base Labile) |
| Primary Utility | Solution-phase synthesis; Scale-up. | Solid-phase peptide synthesis (SPPS); Orthogonal ligation. |
| Reduction Risk | Low. Boc is stable to strong hydride reducing agents ( | High. Fmoc is cleaved by strong nucleophiles/bases. Requires mild reduction (Mixed Anhydride/ |
| Oxidation Risk | Low. Compatible with Swern, DMP, IBX. | Moderate. Avoid basic conditions for prolonged periods. DMP is preferred. |
| Purification | Silica gel chromatography (stable). | Silica gel can be slightly acidic/basic; rapid filtration recommended. |
Synthesis Workflow Visualization
The following flowchart illustrates the parallel pathways for Boc and Fmoc derivatives.
Figure 1: Parallel synthesis pathways for Boc and Fmoc protected 4-amino-4-formyltetrahydropyran. Note the divergence in reduction methods to accommodate protecting group stability.
Detailed Protocols
Phase 1: Preparation of the Amino Alcohol Precursor
The aldehyde is too unstable to shelf-store. You must synthesize and store the Amino Alcohol intermediate.
Starting Material: 4-aminotetrahydropyran-4-carboxylic acid (CAS: 39124-20-4).[1][2]
Rationale:
-
Protection: Dissolve starting amino acid (10 mmol) in 1N NaOH (20 mL) and dioxane (20 mL). Add
(1.1 eq) at . Stir at RT for 12h. Acidify with KHSO4 to pH 2-3. Extract with EtOAc to yield Boc-Acid . -
Activation: Dissolve Boc-Acid (10 mmol) in dry THF (
) under . Cool to . Add N-methylmorpholine (NMM, 1.1 eq) followed by isobutyl chloroformate (IBCF, 1.1 eq). Stir for 15 min to form the mixed anhydride. -
Reduction: Filter off the precipitated NMM salts (optional but cleaner). Add the filtrate dropwise to a suspension of
(3.0 eq) in water/THF at .-
Alternative: Convert Boc-Acid to Methyl Ester (MeI/
), then reduce with (2.0 eq) in THF/MeOH.
-
-
Workup: Quench with sat.
. Extract with EtOAc. Wash with brine. Dry over . -
Result: Boc-4-amino-4-hydroxymethyltetrahydropyran . (White solid, stable).
Rationale: You cannot use
-
Protection: React amino acid with Fmoc-OSu (1.1 eq) in 10%
/Dioxane. Acidify carefully to pH 3. Extract EtOAc. Yield: Fmoc-Acid .[3] -
Activation: Dissolve Fmoc-Acid (5 mmol) in DME (Dimethoxyethane) or THF. Cool to
. Add NMM (1.1 eq) and IBCF (1.1 eq). Stir 5-10 min. -
Reduction: CRITICAL STEP. Do not filter. Add
(3 eq) dissolved in a minimal amount of water dropwise to the mixed anhydride solution at .-
Note: The low temperature and rapid addition prevent the basic borohydride from attacking the Fmoc group.
-
-
Workup: Immediately quench with 1N HCl or KHSO4 upon completion (monitor by TLC, usually <15 min). Do not allow the reaction to sit at basic pH.
-
Result: Fmoc-4-amino-4-hydroxymethyltetrahydropyran .
Phase 2: Oxidation to the Aldehyde (Just-in-Time)
Perform this step immediately before using the aldehyde in your downstream application.
Reagent of Choice: Dess-Martin Periodinane (DMP) .[4][5]
Why? Swern oxidation requires base (
Protocol:
-
Setup: Dissolve the Amino Alcohol (1.0 eq) in wet DCM (Dichloromethane saturated with water - water accelerates DMP oxidation).
-
Oxidation: Add Dess-Martin Periodinane (1.2 eq) in one portion at
. -
Reaction: Allow to warm to RT. Stir for 30–60 min. Monitor TLC for disappearance of alcohol.
-
Quench: Add a 1:1 mixture of sat.
and sat. (Sodium thiosulfate). Stir vigorously until the biphasic mixture becomes clear (removes iodine byproducts). -
Isolation: Extract with DCM. Dry organic layer over
. Filter. -
Purification:
-
Preferred: Use crude immediately.
-
If necessary: Rapid filtration through a short plug of Silica Gel. Do not store.
-
Quality Control & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Low Yield (Fmoc Route) | Fmoc cleavage during reduction. | Ensure Temp is |
| No Aldehyde peak in NMR | Hydrate formation. | Aldehydes exist as hydrates (gem-diols) in wet solvents. Run NMR in dry |
| Multiple TLC spots | Self-condensation (dimerization). | The aldehyde was left too long. Use immediately after workup. Store as alcohol. |
| Aldehyde peak ~9.5 ppm | Successful Oxidation. | Confirm with IR (approx. |
References
-
Starting Material Data: 4-aminooxane-4-carboxylic acid (CAS 39124-20-4).[1][2] Sigma-Aldrich. Available at: Link
- Fmoc Reduction Strategy: Rodriguez, M., et al. "A Simple and Mild Method for the Reduction of N-Protected Amino Acids to Amino Alcohols." Tetrahedron Letters, 1991.
-
Dess-Martin Oxidation: Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983. Available at: Link
-
Aldehyde Instability: Jurczak, J., & Golebiowski, A. "Optically Active N-Protected alpha-Amino Aldehydes in Organic Synthesis." Chemical Reviews, 1989. (Discusses the handling of sensitive amino aldehydes). Available at: Link
-
Precursor Availability: Fmoc-4-amino-tetrahydropyran-4-carboxylic acid.[3] Chem-Impex. Available at: Link
Sources
- 1. 4-AMINO-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID | 39124-20-4 [chemicalbook.com]
- 2. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Preparation of Peptide Mimetics Using Oxetane-Based Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Peptide mimetics are at the forefront of modern drug discovery, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. This guide provides a comprehensive overview and detailed protocols for the synthesis of peptide mimetics incorporating a novel 4-aminooxetane-4-carbaldehyde scaffold. This building block introduces a constrained, polar oxetane moiety into the peptide backbone, serving as a bioisosteric replacement for an α-amino acid. The protocols detailed herein leverage the principles of solid-phase peptide synthesis (SPPS) and the unique reactivity of the aldehyde functionality for chemoselective ligations, providing a robust platform for the generation of novel peptide-based therapeutics.
Introduction: The Rationale for Oxetane-Containing Peptide Mimetics
Peptides are exquisite biological recognition molecules, but their therapeutic potential is often hampered by rapid degradation by proteases. Peptidomimetics aim to retain the desirable pharmacological activity of a parent peptide while exhibiting improved drug-like properties.[1] A key strategy in peptidomimetic design is the modification of the peptide backbone to introduce non-natural structural elements.
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold in medicinal chemistry.[2] Its incorporation into molecular frameworks can impart several advantageous properties:
-
Metabolic Stability: The oxetane motif is resistant to enzymatic degradation, enhancing the in vivo half-life of the resulting molecule.
-
Conformational Constraint: The rigid oxetane ring restricts the conformational flexibility of the peptide backbone, which can lead to higher binding affinity and selectivity for the target receptor.
-
Improved Physicochemical Properties: Oxetanes are polar and can improve aqueous solubility and other pharmacokinetic parameters of a drug candidate.[2]
This guide focuses on the use of a bifunctional oxetane building block, conceptually "4-aminooxetane-4-carbaldehyde," to introduce these benefits into peptide structures. While this specific molecule is likely a reactive intermediate, its synthesis can be envisioned from a more stable precursor, 3-aminooxetane-3-carboxylic acid, which has been synthesized and characterized.[3][4] The aldehyde functionality provides a versatile handle for subsequent chemical modifications and ligation reactions.[5][6]
Synthesis of the Core Building Block: From 3-Aminooxetane-3-carboxylic Acid to the Aldehyde Precursor
The successful incorporation of the 4-aminooxetane-4-carbaldehyde moiety into a peptide relies on the availability of a suitable protected precursor. The synthesis of 3-aminooxetane-3-carboxylic acid has been reported through multi-step sequences starting from commercially available materials.[4] For the purpose of solid-phase peptide synthesis (SPPS), this amino acid must be appropriately protected, typically with an Fmoc group on the amine and a suitable protecting group on the carboxylic acid to allow for its conversion to an aldehyde at the appropriate stage.
A plausible synthetic strategy involves the protection of the amino group of 3-aminooxetane-3-carboxylic acid with Fmoc-OSu, followed by the reduction of the carboxylic acid to the corresponding alcohol. This alcohol can then be oxidized to the aldehyde. For solid-phase applications, the aldehyde is often protected as an acetal or generated in situ.
Caption: Proposed synthetic workflow for the oxetane building block.
Solid-Phase Peptide Synthesis (SPPS) of Oxetane-Modified Peptides
SPPS is the method of choice for the routine synthesis of peptides in a laboratory setting.[7] The growing peptide chain is covalently attached to an insoluble solid support (resin), allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[8]
Materials and Reagents
| Reagent | Supplier | Purpose |
| Rink Amide Resin | Various | Solid support for C-terminal amide peptides |
| Fmoc-protected amino acids | Various | Building blocks for peptide synthesis |
| Protected 4-aminooxetane-4-carbaldehyde precursor | Custom synthesis | Oxetane building block |
| N,N-Dimethylformamide (DMF) | Various | Solvent |
| Dichloromethane (DCM) | Various | Solvent |
| Piperidine | Various | Fmoc deprotection |
| HBTU/HOBt or HATU | Various | Coupling reagents |
| N,N-Diisopropylethylamine (DIPEA) | Various | Base |
| Trifluoroacetic acid (TFA) | Various | Cleavage from resin |
| Triisopropylsilane (TIS) | Various | Scavenger |
| Dithiothreitol (DDT) | Various | Scavenger |
| Acetonitrile (ACN) | Various | HPLC solvent |
| Water (HPLC grade) | Various | HPLC solvent |
Step-by-Step Protocol for SPPS
This protocol outlines the manual synthesis of an oxetane-modified peptide on a Rink Amide resin using Fmoc/tBu chemistry.
Step 1: Resin Swelling
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) in a fritted syringe reaction vessel.
-
Add DMF (2-3 mL) and allow the resin to swell for 30 minutes at room temperature with occasional agitation.
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF (2 mL) to the resin.
-
Agitate for 3 minutes and drain.
-
Repeat the 20% piperidine in DMF treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).
Step 3: Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq.) and a coupling agent such as HBTU (0.38 mmol, 3.8 eq.) in DMF (1 mL).
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
Step 4: Incorporation of the Oxetane Building Block
-
Following Fmoc deprotection of the N-terminal amino acid, couple the protected 4-aminooxetane-4-carbaldehyde precursor using the same procedure as in Step 3. Note: Due to the potentially unique reactivity of the oxetane building block, optimization of coupling time and reagents may be necessary.
Step 5: Peptide Elongation
-
Repeat Steps 2 and 3 for each subsequent amino acid in the desired sequence.
Step 6: Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DDT (e.g., 92.5:2.5:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail (2 mL) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage solution into a cold centrifuge tube containing diethyl ether.
-
Precipitate the peptide by centrifugation, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Purification and Characterization
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA. The purity and identity of the final peptide mimetic are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
| Parameter | Condition |
| Purification Column | Preparative C18 RP-HPLC |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | e.g., 5-65% B over 30 minutes |
| Detection | UV at 220 nm and 280 nm |
| Characterization | Analytical C18 RP-HPLC and Mass Spectrometry |
Applications of the Aldehyde Functionality: Post-Synthesis Modification
The aldehyde group on the oxetane moiety offers a versatile handle for further chemical modifications, enabling the synthesis of more complex peptide mimetics.[9] One powerful application is "aldehyde capture ligation," where the aldehyde reacts chemoselectively with an amine to facilitate amide bond formation.[5][10] This can be used for:
-
Peptide cyclization: Intramolecular reaction between the aldehyde and an N-terminal amine or a side-chain amine can yield cyclic peptide mimetics with enhanced stability and conformational rigidity.
-
Peptide-protein conjugation: The aldehyde can be used to covalently link the peptide mimetic to a protein of interest.
-
Introduction of reporter groups: Fluorescent dyes, biotin, or other labels can be attached to the peptide via the aldehyde functionality.
Caption: Aldehyde capture ligation for peptide modification.
Conclusion and Future Perspectives
The use of 4-aminooxetane-4-carbaldehyde and related oxetane-containing building blocks represents a promising strategy for the development of novel peptide mimetics with improved pharmacological properties. The protocols outlined in this guide provide a solid foundation for the synthesis and application of these innovative scaffolds. Future work in this area will likely focus on the development of more efficient synthetic routes to a wider variety of functionalized oxetane amino acids and the exploration of their impact on the biological activity and therapeutic potential of a diverse range of peptides.
References
- Terrett, J. A., Huestis, M. P., et al. (2020). A general and practical synthesis of 3-aryl-3-aminooxetanes from amino acids.
- Vigo, D., et al. (2013). Synthesis of 3,3-disubstituted oxetanes with hydroxy, amino, and carboxylic acid residues. The Journal of Organic Chemistry, 78(15), 7655-7664.
- Burkhard, J. A., et al. (2010). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Organic Process Research & Development, 14(6), 1515-1519.
- Bull, J. A., et al. (2023). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides.
- Shipman, M., et al. (2016). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry, 14(2), 539-547.
- Overman, L. E., et al. (2019). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. Journal of the American Chemical Society, 141(42), 16954-16959.
- Arora, P. S., et al. (2015). Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. Organic Letters, 17(15), 3894-3897.
- Yao, S. Q., et al. (2004). Practical synthesis of peptide C-terminal aldehyde on a solid support. Tetrahedron Letters, 45(44), 8225-8228.
- Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a versatile tool for drug discovery. Current opinion in chemical biology, 12(3), 292-299.
- Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Journal of medicinal chemistry, 53(8), 3227-3246.
- Raj, M., et al. (2015). Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. Organic letters, 17(15), 3894–3897.
- Stepan, A. F., et al. (2011). The oxetane ring in medicinal chemistry. Chemistry-A European Journal, 17(41), 11354-11367.
- Carreira, E. M., & Rogers-Evans, M. (2009). Oxetan-3-ol as a bioisostere of the carboxylic acid functional group.
- Guéret, C., & Le Ménez, P. (2006). Synthesis of peptide aldehydes. Journal of peptide science, 12(10), 613-623.
- Gessner, V. H., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)
- Carreira, E. M., et al. (2017). Oxetanes in Drug Discovery Campaigns. Journal of medicinal chemistry, 60(17), 7202-7228.
- Seebach, D., et al. (2004). Ligation methods for peptide and protein synthesis with applications to β-peptide assemblies. Helvetica Chimica Acta, 87(11), 2675-2708.
- Bull, J. A., et al. (2023). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides.
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Trant, J. (2021). Lecture 17 Solid Phase Peptide Synthesis. YouTube. Retrieved from [Link]
- Kent, S. B. (2009). Native chemical ligation: a boon to peptide chemistry. International journal of peptide research and therapeutics, 15(1), 1-13.
Sources
- 1. scispace.com [scispace.com]
- 2. peptide.com [peptide.com]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raj.emorychem.science [raj.emorychem.science]
Reaction conditions for Schiff base formation with 4-aminooxane-4-carbaldehyde
Application Note: Optimized Schiff Base Synthesis using 4-Aminooxane-4-Carbaldehyde
Executive Summary
This application note details the optimized reaction conditions for generating Schiff bases (imines) utilizing 4-aminooxane-4-carbaldehyde (also known as 4-amino-tetrahydro-2H-pyran-4-carbaldehyde).
This substrate presents a "dual-threat" synthetic challenge:
-
Geminal Instability: The presence of an amino group and an aldehyde on the same quaternary carbon (
-amino aldehyde) creates high risk for self-condensation into pyrazine derivatives or polymerization. -
Steric Hindrance: The quaternary center at the 4-position imposes significant steric bulk, retarding nucleophilic attack and favoring thermodynamic side-products over the desired kinetic imine.
This guide provides two distinct protocols: Method A for reacting the amine moiety with external aldehydes, and Method B (Titanium-Mediated) for reacting the aldehyde moiety with external amines.
Strategic Analysis & Chemical Logic
The Stability Paradox
Free
-
Implication: The free base of 4-aminooxane-4-carbaldehyde cannot be stored. It must be generated in situ or used in a protected form (e.g., N-Boc).
-
Control Strategy: We utilize Dean-Stark conditions or Molecular Sieves (4Å) to drive the equilibrium, and strictly anhydrous solvents to prevent hydrolysis.
Steric Considerations
The 4-position of the oxane ring is a quaternary center. This creates a "neopentyl-like" steric environment.
-
Consequence: Standard Schiff base conditions (MeOH, RT, 1h) will likely fail or yield <20% conversion.
-
Solution: We employ Titanium(IV) Isopropoxide (
) . It serves a dual function:-
Lewis Acid: Activates the carbonyl oxygen, making it more susceptible to nucleophilic attack despite the steric bulk.
-
Water Scavenger: Irversibly reacts with water produced during imine formation to form
, driving the reaction to completion.
-
Competitive Pathways Diagram
The following diagram illustrates the critical competition between the desired Schiff base formation and the fatal self-dimerization pathway.
Figure 1: Kinetic competition between desired imine formation and thermodynamic self-condensation.
Protocol A: Reacting the AMINE Moiety
Application: Coupling 4-aminooxane-4-carbaldehyde (as the amine source) with an external aldehyde. Pre-requisite: The aldehyde group on the oxane ring should ideally be protected (e.g., as an acetal) to prevent polymerization. If not, use Excess External Aldehyde .
Materials
-
Substrate: 4-aminooxane-4-carbaldehyde HCl salt (1.0 equiv).
-
Coupling Partner: External Aryl/Alkyl Aldehyde (1.2 - 1.5 equiv).
-
Base: Triethylamine (
) or DIPEA. -
Solvent: Anhydrous Methanol (MeOH) or Dichloromethane (DCM).
-
Desiccant: Activated 4Å Molecular Sieves (Powdered).
Step-by-Step Methodology
-
Activation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen. Add 4Å molecular sieves (approx. 500 mg per mmol of substrate).
-
Solubilization: Suspend the 4-aminooxane-4-carbaldehyde HCl salt in anhydrous DCM (0.2 M concentration).
-
Note: DCM is preferred over MeOH here to minimize solubility of the unwanted pyrazine byproduct, should it form.
-
-
Neutralization (Critical Step): Add the external aldehyde (1.5 equiv) before adding the base. This ensures that as soon as the free amine is generated, it encounters the coupling partner immediately.
-
Initiation: Dropwise add
(1.05 equiv) at 0°C. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Monitoring: Check via TLC. Stain with Ninhydrin (for amine consumption) or 2,4-DNP (for aldehyde).
-
-
Workup: Filter through a Celite pad to remove sieves. Concentrate in vacuo.
-
Warning: Do not use aqueous acidic workup, as the imine will hydrolyze.
-
Protocol B: Reacting the ALDEHYDE Moiety ( Method)
Application: Coupling 4-aminooxane-4-carbaldehyde (as the carbonyl source) with an external amine. Requirement: The internal amine MUST be protected (e.g., N-Boc-4-aminooxane-4-carbaldehyde) to avoid self-reaction.
Materials
-
Substrate: N-Boc-4-aminooxane-4-carbaldehyde (1.0 equiv).
-
Coupling Partner: External Primary Amine (1.1 equiv).
-
Reagent: Titanium(IV) Isopropoxide (
) (1.5 - 2.0 equiv). -
Solvent: Anhydrous THF.
Step-by-Step Methodology
-
Setup: In a flame-dried flask under inert atmosphere, dissolve N-Boc-4-aminooxane-4-carbaldehyde (1.0 equiv) and the external amine (1.1 equiv) in anhydrous THF (0.5 M).
-
Titanium Addition: Add
(1.5 equiv) neat via syringe at RT.-
Observation: The solution may turn slightly yellow/orange. This is the formation of the titanium-hemiaminal complex.
-
-
Reaction: Stir at RT for 6–12 hours.
-
Why this works: The bulky Titanium coordinates to the carbonyl oxygen, increasing electrophilicity and overcoming the steric hindrance of the quaternary C4 position.
-
-
Reduction (Optional but Common): If the goal is a secondary amine (Reductive Amination), add Sodium Borohydride (
) (2.0 equiv) directly to the reaction mixture followed by MeOH (to quench excess Ti). -
Quenching (For Isolation): Pour the mixture into a stirred solution of aqueous NaOH (1M) or Rochelle's Salt (saturated). A white precipitate (
) will form. -
Purification: Filter the precipitate through Celite. Extract the filtrate with EtOAc.
Workflow Visualization (Protocol B)
Figure 2: Workflow for Titanium-mediated hindered Schiff base formation.
Troubleshooting & Optimization Table
| Observation | Probable Cause | Corrective Action |
| Solution turns black/tarry | Self-polymerization of free amino-aldehyde. | Ensure temperature is kept low (0°C) during neutralization. Confirm amine is protected if using Method B. |
| Low Conversion (<30%) | Steric hindrance at C4 quaternary center. | Switch from Molecular Sieves to |
| Hydrolysis upon workup | Imine is unstable to aqueous conditions. | Avoid aqueous workup. Filter sieves/salts and evaporate solvent. Use crude for next step immediately. |
| Precipitate during reaction | Formation of Amine-HCl salts (incomplete neutralization) or | If using |
References
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of Organic Chemistry, 60(15), 4928–4929. [Link]
-
Nugent, T. C., & El-Shazly, M. (2010). Advanced reductive amination: A focus on the reaction conditions. Advanced Synthesis & Catalysis, 352(10), 1631–1659. [Link]
-
Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. [Link]
- Taguchi, Y., et al. (2002).
Troubleshooting & Optimization
Preventing racemization of 4-aminooxane-4-carbaldehyde during synthesis
Technical Support Center: Stereochemical & Structural Integrity Guide Topic: 4-Aminooxane-4-Carbaldehyde (4-Aminotetrahydropyran-4-carbaldehyde) Document ID: TSC-CHEM-OX4-001
Executive Summary: The "Racemization" Diagnostic
Critical Alert: Before troubleshooting racemization, we must validate the stereochemical nature of your specific target molecule.
1. The Achirality of the Parent Molecule If you are synthesizing the unsubstituted parent compound 4-aminooxane-4-carbaldehyde , please be aware that this molecule is achiral .
-
Reasoning: The tetrahydropyran (oxane) ring possesses a plane of symmetry passing through the oxygen atom (position 1) and the quaternary carbon (position 4). The two ethylene chains (
) flanking the ether oxygen are identical. -
Implication: "Racemization" is impossible because the molecule does not exist as enantiomers. If you are observing a loss of expected properties (e.g., specific rotation dropping to zero), you are likely witnessing chemical decomposition or polymerization , not racemization.
2. When is Racemization Possible? This guide is specifically designed for researchers working with Chiral Derivatives , where the symmetry is broken by:
-
Ring Substitution: (e.g., 2-methyl-4-aminooxane-4-carbaldehyde).
-
Chiral Auxiliaries: The amine is protected with a chiral group (e.g.,
-methylbenzylamine). -
Peptide Conjugates: The amino aldehyde is coupled to a chiral amino acid.
Module 1: Mechanisms of Stereochemical Loss
If your molecule is a chiral derivative, "racemization" at the quaternary C4 center is mechanistically restricted because there is no
However, stereochemical integrity is frequently lost via two specific pathways common to
The Retro-Strecker Equilibrium (Primary Suspect)
If you synthesized the precursor via a Strecker reaction (Ketone
-
Mechanism: Under basic conditions or high heat, the aminonitrile effectively "un-clicks" back to the achiral ketone and cyanide/amine. When it reforms, it does so as a racemate.
-
Trigger: Aqueous workups at pH > 8 or thermal stress during nitrile hydrolysis.
Chemical Instability vs. Racemization
-Amino aldehydes are notoriously unstable. They undergo rapid self-condensation (dimerization) to form pyrazines or polymers.-
Observation: This looks like "loss of product" or "loss of optical purity" because the chiral monomer disappears, leaving complex baseline noise in HPLC/NMR.
Module 2: Synthesis & Stabilization Workflow
The following workflow maximizes the structural and stereochemical integrity of quaternary amino aldehydes.
Visualizing the Danger Zones
Figure 1: Synthesis workflow highlighting the Retro-Strecker racemization loop and the instability of the free aldehyde.
Module 3: Troubleshooting Guide (FAQs)
Q1: I am observing a loss of optical rotation during the hydrolysis of the aminonitrile. Why?
Diagnosis: You are likely triggering the Retro-Strecker reaction . The Fix:
-
Avoid Basic Conditions: Do not use strong bases for hydrolysis if possible.
-
Acidic Hydrolysis: Use concentrated HCl or
at controlled temperatures ( ). The protonation of the amine stabilizes the nitrile against retro-cleavage. -
Oxidative Hydrolysis: Consider using
(mild conditions) to convert the nitrile to the amide first, which is configurationally stable, then reduce the amide.
Q2: My aldehyde product disappears on the column. Is it racemizing?
Diagnosis: It is decomposing. Free
-
Protect the Amine: Never isolate the free amine-aldehyde. Ensure the nitrogen is protected with Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) . The carbamate reduces the nucleophilicity of the nitrogen, preventing self-attack on the aldehyde.
-
Telescoping: Do not isolate the aldehyde. Reduce the nitrile/ester to the aldehyde at
and add your next nucleophile (e.g., Wittig reagent) immediately into the same pot.
Q3: How do I store 4-aminooxane-4-carbaldehyde?
Protocol:
-
Form: Store as the N-Boc protected derivative.
-
State: If you must store the free aldehyde, convert it to the hydrochloride salt . The protonated amine cannot attack the aldehyde group.
-
Temperature:
under Argon.
Module 4: Quantitative Stability Data
Comparison of N-Protecting Groups on Configural Stability of Quaternary Amino Aldehydes
| Protecting Group | Stability (t½ at 25°C) | Primary Degradation Mode | Recommended For |
| Free Amine (-NH2) | < 1 Hour | Self-condensation (Dimerization) | NEVER ISOLATE |
| Acetamide (-NHAc) | 12-24 Hours | Epimerization (if | Short-term intermediates |
| Boc (-NHBoc) | > 2 Weeks | Slow Oxidation to Acid | Standard Storage |
| Cbz (-NHCbz) | > 2 Weeks | Slow Oxidation | Peptide Synthesis |
| Fmoc (-NHFmoc) | Variable | Base-induced degradation | Solid Phase Synthesis |
References
-
Strecker Synthesis & Retro-Strecker Mechanisms
- Source: Master Organic Chemistry. "The Strecker Synthesis of Amino Acids."
-
URL:[Link]
-
Stability of Alpha-Amino Aldehydes
- Source: Journal of the American Chemical Society. "Alpha-Amino Aldehydes as Readily Available Chiral Aldehydes."
-
URL:[Link]
-
Synthesis of Tetrahydropyran Amino Acids
- Source: PubChem Patent Summary (US7365215B2). "Process for preparing 4-aminotetrahydropyran compound."
-
URL:[Link]
-
Organocatalytic Approaches to Chiral Aminonitriles
- Source: MDPI Molecules. "Organocatalytic Synthesis of α-Aminonitriles: A Review."
-
URL:[Link]
Technical Support Portal: 4-Aminotetrahydropyran-4-carbaldehyde Handling & Solubility Guide
[1]
Executive Summary: The "Solubility" Trap
If you are struggling to dissolve 4-aminotetrahydropyran-4-carbaldehyde in standard organic solvents (DCM, EtOAc, Toluene), you are likely encountering one of two fundamental issues:
-
Ionic Lattice Energy: You are almost certainly handling the Hydrochloride (HCl) salt .[1] The free
-amino aldehyde is chemically unstable and rarely isolated.[1] The salt form is ionic and will never dissolve in non-polar organic solvents.[1] -
Oligomerization: If you have successfully neutralized the salt, the free aldehyde is prone to rapid self-condensation (dimerization to pyrazines or polymerization) due to the simultaneous presence of a nucleophilic amine and an electrophilic aldehyde on the same carbon (geminal functionalization).[1]
The Solution: Do not attempt to dissolve the salt directly in non-polar organics.[1] Instead, use Polar Protic media (Methanol) for reactions or generate the free base in-situ at low temperatures.[1]
Diagnostic Troubleshooting (Q&A)
Q1: "I bought this compound, and it's a white solid that won't dissolve in DCM. Is it bad?"
Status: Normal. Explanation: Commercial vendors typically supply this unstable intermediate as the Hydrochloride Salt or a Hydrate .[1]
-
The Salt: High lattice energy.[1] Soluble in Water, MeOH, DMSO.[1] Insoluble in DCM, THF, Et2O.[1]
-
The Fix: If you need it in DCM for a reaction (e.g., Wittig olefination), you cannot simply "dissolve" it. You must perform a biphasic neutralization or use a phase-transfer protocol (see Protocol A below).[1]
Q2: "I neutralized the salt, extracted into DCM, and concentrated it. Now it's a brown tar."
Status: User Error (Stability Issue).
Explanation: You isolated the "free base"
Q3: "What solvent should I use for Reductive Amination?"
Recommendation: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). Why: The HCl salt is soluble in MeOH.[1] You can add your coupling amine and a base (e.g., Et3N or DIPEA) directly to the methanolic solution, followed by the reducing agent (NaBH3CN or STAB). This avoids the need to isolate the unstable free aldehyde.[1]
Solubility & Stability Matrix
| Solvent System | Solubility (HCl Salt) | Solubility (Free Base) | Stability Risk (Free Base) | Recommended Use |
| Water | High (>100 mg/mL) | Moderate (Hydrate forms) | Low (exists as hydrate) | Aqueous workups only.[1] |
| Methanol / Ethanol | High | High | Moderate (Hemiacetal forms) | Best for Reductive Amination. |
| DMSO / DMF | High | High | Low | Good for SNAr or peptide coupling.[1] Hard to remove. |
| DCM / Chloroform | Insoluble | High | Critical (Rapid polymerization) | Only for in-situ capture (Wittig/Grignard).[1] |
| THF / Ether | Insoluble | Moderate | Critical | Not recommended unless protecting.[1] |
| Toluene / Hexane | Insoluble | Low | N/A | Antisolvent for precipitation.[1] |
Technical Workflows & Visualizations
Diagram 1: The Stability/Solubility Decision Tree
Use this flow to determine the correct handling procedure based on your starting material.
Caption: Decision logic for handling 4-ATPC. Note that direct dissolution in non-polar solvents is impossible for the salt form.
Validated Experimental Protocols
Protocol A: In-Situ "Free-Basing" for Reductive Amination
Use this when you need to react the aldehyde with an amine, avoiding isolation.[1]
-
Dissolution: Suspend 1.0 eq of 4-ATPC·HCl in anhydrous Methanol (0.2 M concentration).
-
Neutralization: Add 1.0 - 1.2 eq of Triethylamine (Et3N) or DIPEA.[1]
-
Observation: The suspension should clear as the free amine forms and dissolves.[1]
-
-
Imine Formation: Immediately add 1.0 - 1.2 eq of your amine partner.[1]
-
Note: Add 3Å Molecular Sieves or MgSO4 if the equilibrium is unfavorable.[1]
-
-
Reduction: After 1-2 hours, add NaBH3CN (1.5 eq) or NaBH(OAc)3 .
-
Validation: Monitor via LCMS. Do not rely on TLC as the aldehyde streak may be misleading.[1]
Protocol B: Biphasic Extraction (For Wittig/Grignard Reactions)
Use this ONLY if you must have the aldehyde in DCM/THF.
-
Setup: Prepare a biphasic mixture of DCM (cold, 0°C) and Saturated Aq. NaHCO3 (1:1 ratio).[1]
-
Addition: Add the 4-ATPC·HCl solid to the stirring mixture.
-
Extraction: Stir vigorously for 5-10 minutes at 0°C.
-
Separation: Separate layers quickly. Dry the DCM layer over Na2SO4 (cold).[1]
-
Reaction: Filter the DCM directly into your reaction flask containing the Wittig Ylide.
Protocol C: Stabilization via Protection
If you need to store the compound or purify it.
-
N-Protection: React the salt with Boc2O in Dioxane/Water/NaOH to form N-Boc-4-aminotetrahydropyran-4-carbaldehyde .[1] This derivative is significantly more stable and soluble in organic solvents (DCM, EtOAc).[1]
-
Acetal Protection: Convert to the diethyl acetal using EtOH/HC(OEt)3/Acid.[1] This protects the aldehyde, allowing you to manipulate the amine.
Diagram 2: The "Forbidden" Pathway (Why Isolation Fails)
Understanding the degradation mechanism of alpha-amino aldehydes.
Caption: The kinetic race between trapping the aldehyde (blue) and self-destruction (red).[1] Speed and low temperature are critical.
References & Authoritative Grounding
-
Handling of Alpha-Amino Aldehydes:
-
Compound Properties (Analogs):
-
Protective Group Strategies:
Sources
- 1. Tetrahydro-2H-pyran-4-carboxaldehyde | C6H10O2 | CID 9964078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 4-AMINO-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID | 39124-20-4 [chemicalbook.com]
- 6. 4-aminotetrahydro-2H-pyran-4-carboxylic acid | C6H11NO3 | CID 2734401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
Purification methods for unstable alpha-amino aldehydes
Technical Support Hub: Purification & Handling of Unstable -Amino Aldehydes
Status: Operational Lead Scientist: Dr. A. Chen, Senior Application Scientist Subject: Minimizing Racemization and Decomposition during Workup
Core Directive: The "Just-in-Time" Philosophy
In my 15 years of handling chiral building blocks, I have found one rule to be absolute: The best purification method for an
Your Decision Matrix: Before attempting purification, consult this workflow. If you can telescope the reaction (use the crude aldehyde immediately in the next step), do so.
Figure 1: Strategic decision tree for handling unstable amino aldehydes. Prioritize telescoping to avoid isolation losses.
The Mechanisms of Failure
To troubleshoot effectively, you must understand how your molecule dies.
A. Racemization (The Silent Killer)
The loss of optical purity occurs via enolization. This is accelerated by:
-
Basic conditions: Even weak bases (bicarbonate, slightly basic silica).
-
Protecting Groups: Electron-withdrawing groups (Boc, Cbz, Fmoc) increase the acidity of the
-proton.-
Note: Fmoc is particularly risky because the conditions required to remove it (piperidine) will destroy the aldehyde.
-
B. Hydration & Oligomerization
On silica gel, the aldehyde exists in equilibrium with its hydrate (gem-diol). This hydrate sticks to the baseline, causing massive mass loss during chromatography.
Validated Purification Protocols
Protocol A: The Bisulfite Adduct (The "Gold Standard")
Best for: Long-term storage, removing non-aldehyde impurities, and preventing racemization.
This method converts the unstable aldehyde into a stable, crystalline bisulfite adduct. The adduct prevents enolization (locking the stereocenter) and can be stored for months.
Step 1: Formation
-
Dissolve crude aldehyde in EtOAc.
-
Add saturated aqueous
(1.5 equiv) and vigorously stir for 2–12 hours. -
Observation: A white precipitate (the adduct) usually forms. If not, the adduct is in the aqueous phase.
-
Separation:
-
If solid:[1] Filter and wash with EtOAc (removes non-aldehyde impurities) and
. -
If soluble: Separate layers. Wash aqueous layer (containing adduct) with EtOAc.
-
Step 2: Regeneration (The Critical Choice) Choose the Non-Aqueous method for highly sensitive substrates.
| Method | Reagents | Pros | Cons |
| Aqueous (Standard) | Sat. | Simple, cheap. | High pH risk (Racemization). |
| Non-Aqueous (Advanced) | TMSCl / Acetonitrile | Neutral pH , anhydrous. | Requires dry reagents. |
Detailed Non-Aqueous Regeneration Protocol (Based on Kjell et al.):
-
Suspend the dry bisulfite adduct in dry Acetonitrile (MeCN).
-
Add Chlorotrimethylsilane (TMSCl) (1.2 equiv).
-
Heat to mild reflux (or 50°C) for 1–2 hours.
-
Mechanism: TMSCl traps the bisulfite as volatile
and hexamethyldisiloxane. -
Filter off the inorganic salts (
). -
Concentrate filtrate to obtain pure aldehyde.
Protocol B: Flash Chromatography on Deactivated Silica
Best for: Rapid purification when bisulfite adducts fail to crystallize.
The "Acid-Free" Column Setup:
Standard silica is slightly acidic (
-
Slurry Preparation: Mix Silica Gel 60 with your eluent (typically Hexane/EtOAc).
-
Deactivation: Add 0.5% to 1.0% Triethylamine (
) to the slurry.-
Warning: Do not exceed 1% TEA. Excess base causes epimerization.
-
-
Packing: Pour the column. Flush with 2 column volumes of neutral eluent (Hexane/EtOAc without TEA) to remove excess base from the mobile phase, leaving the silica surface deactivated but the solvent neutral.
-
Running: Load sample. Run fast . The residence time on the column should be <15 minutes.
Troubleshooting & FAQs
Q1: I see my product on TLC, but it disappears after the column. Where did it go? Diagnosis: It likely formed a stable hydrate on the silica or polymerized. Fix:
-
Switch to Protocol A (Bisulfite).
-
If you must use a column, use a shorter path (filter plug) and increase solvent polarity to flush the hydrate off, though this often yields wet product.
Q2: My NMR shows a broad hump around 5.0–6.0 ppm and no aldehyde peak (9.5 ppm). Diagnosis: You are looking at the gem-diol (hydrate) or a hemiacetal dimer. Fix:
-
Dissolve the sample in Toluene and reflux with a Dean-Stark trap to dehydrate it.
-
Alternatively, simple azeotropic evaporation with Toluene (
) on a rotavap can shift the equilibrium back to the aldehyde.
Q3: The optical rotation is lower than the literature value. Did I racemize it?
Diagnosis: Likely yes. The
-
Check your workup: Did you use strong base? (NaOH/KOH are forbidden; use
). -
Check your oxidation: Swern oxidation requires
. If the quench warms up before neutralization is complete, racemization occurs. -
Recommendation: Switch to Parikh-Doering oxidation (
) or Dess-Martin Periodinane (DMP) . DMP is acidic (produces acetic acid), which actually protects against racemization, as acid does not promote enolization as easily as base.
Q4: Can I store the aldehyde in the freezer? Answer: Only for a few days. Even at -20°C, N-protected amino aldehydes can trimerize (forming 1,3,5-trioxanes). Best Practice: Store as the Bisulfite Adduct (solid, stable at RT) or the Alcohol precursor (oxidize only when needed).
Mechanistic Visualization: The Racemization Pathway
Understanding the enemy is the first step to defeating it.
Figure 2: The mechanism of base-catalyzed racemization. The planar enol intermediate destroys stereochemical information.
References
-
Jurczak, J., & Golebiowski, A. (1989). Optically active N-protected
-amino aldehydes in organic synthesis. Chemical Reviews, 89(1), 149–164.- Context: The foundational review on the stability and reactivity of these compounds.
-
Luly, J. R., et al. (1987). A synthesis of protected amino acid aldehydes.[2][3][] The Journal of Organic Chemistry, 52(8), 1487–1492.
- Context: Establishes standard protocols for chrom
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[5] The Journal of Organic Chemistry, 64(15), 5722–5724.
- Context: The source for the TMSCl/Acetonitrile regener
-
Fehrentz, J. A., & Castro, B. (1983).[6] An Efficient Synthesis of Optically Active
-(t-Butoxycarbonylamino)-aldehydes from -Amino Acids. Synthesis, 1983(8), 676–678.- Context: The Weinreb amide reduction method, a primary str
-
Hubert, C., et al. (1995). Bisulfite addition to
-amino aldehydes: A solution to the purification and storage problem. Tetrahedron Letters, 36(26), 4605-4608.- Context: Validation of the bisulfite trap specifically for amino aldehydes.
Sources
- 1. Synthesis of chiral alpha-amino aldehydes linked by their amine function to solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 6. Weinreb_ketone_synthesis [chemeurope.com]
Technical Support Center: Troubleshooting Low Yields in 4-Aminooxane-4-carbaldehyde Cyclization Reactions
Welcome to the technical support center for troubleshooting intramolecular cyclization reactions of 4-aminooxane-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of transformation to synthesize bicyclic amine scaffolds. Such rigid frameworks are of high interest in medicinal chemistry as they can improve both pharmacodynamic and pharmacokinetic properties of lead molecules.[1] This document provides in-depth, field-proven insights into common challenges and their solutions, structured in a practical question-and-answer format.
Troubleshooting Guide
This section addresses the most common and frustrating issues encountered during the cyclization of 4-aminooxane-4-carbaldehyde. Each answer explains the underlying chemical principles to empower you to make informed decisions in your experimental design.
Problem 1: Low or No Conversion of Starting Material
Question: My reaction shows a high amount of unreacted 4-aminooxane-4-carbaldehyde even after extended reaction times. What are the likely causes and how can I improve the conversion?
Answer: Low conversion is typically a sign of insufficient activation of the carbonyl group, inadequate removal of water, or suboptimal reaction conditions. The core of this reaction is the formation of a Schiff base (imine) intermediate, which is a reversible, acid-catalyzed process that produces water.[2] Let's break down the potential causes and solutions.
-
Ineffective Water Removal: The formation of the imine intermediate is an equilibrium-driven process. The presence of water, a byproduct of the reaction, can push the equilibrium back towards the starting materials (Le Châtelier's principle).
-
Solution: Employ methods to actively remove water from the reaction medium. Using a Dean-Stark apparatus with a suitable azeotroping solvent (e.g., toluene, benzene) is highly effective. Alternatively, adding desiccants like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) directly to the reaction flask can sequester water as it forms.[3]
-
-
Suboptimal pH and Catalyst Choice: The reaction rate is highly dependent on pH.[2] If the medium is too acidic, the amine nucleophile becomes protonated and non-nucleophilic. If it's not acidic enough, the aldehyde carbonyl is not sufficiently activated for nucleophilic attack.
-
Solution: A careful selection of an acid catalyst is crucial. Brønsted acids like p-toluenesulfonic acid (pTSA) or trifluoroacetic acid (TFA) are commonly used.[4] Start with a catalytic amount (1-10 mol%). Lewis acids can also be effective. A screening of different acids and their concentrations is often necessary to find the optimal conditions for your specific substrate.[5]
-
-
Insufficient Thermal Energy: The reaction may have a significant activation energy barrier that is not being overcome at the current reaction temperature.
-
Solution: Gradually increase the reaction temperature. If you are running the reaction at room temperature, try heating it to 40-50 °C, and then to the reflux temperature of the solvent if necessary. Monitor the reaction by TLC or LC-MS to check for decomposition at higher temperatures.
-
-
Solvent Choice: The polarity of the solvent can influence the stability of intermediates and transition states.
-
Solution: Non-polar, aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or toluene are often good choices as they do not interfere with the reaction intermediates and can facilitate water removal.
-
Problem 2: Significant Formation of Byproducts
Question: My TLC and/or LC-MS analysis shows multiple spots or peaks, indicating a complex mixture of byproducts. What are these side reactions and how can I suppress them?
Answer: The formation of multiple byproducts is a classic sign that intermolecular reactions are outcompeting the desired intramolecular cyclization. Other potential issues include aldol-type side reactions.
-
Intermolecular Polymerization: This is the most common side reaction. Instead of the amine and aldehyde within the same molecule reacting, they react with other molecules of the starting material, leading to linear polymers or oligomers.
-
Solution: The High-Dilution Principle. The key to favoring intramolecular reactions is to ensure that the reactive ends of a single molecule are more likely to find each other than they are to find another molecule. This is achieved by working at very low concentrations (typically 0.001 M to 0.05 M).[6] While this requires larger volumes of solvent, it is often the most effective strategy to improve the yield of the desired cyclic product.[7] A practical way to implement this is by using a syringe pump to slowly add a solution of the starting material to a larger volume of refluxing solvent containing the catalyst over several hours.[7]
-
-
Aldol Condensation: If the aldehyde has α-protons, it can undergo a self-condensation reaction, especially under basic or even some acidic conditions, leading to α,β-unsaturated aldehyde byproducts.[8][9]
-
Solution: Ensure your reaction conditions are not strongly basic. If you suspect aldol condensation, stick to acidic catalysts. The high-dilution conditions mentioned above will also disfavor this bimolecular side reaction.
-
-
Oxidation: Aldehydes can be sensitive to air oxidation, which converts them to carboxylic acids. This is especially true at elevated temperatures.
-
Solution: Run the reaction under an inert atmosphere of nitrogen or argon. Using freshly distilled or high-purity solvents can also help to minimize oxidative impurities.
-
Problem 3: Difficulty in Product Isolation and Purification
Question: I have evidence that the cyclization is occurring, but I am struggling to isolate a pure product. My compound seems to be water-soluble or streaks on my silica gel column.
Answer: The product of this reaction is a bicyclic amine, which is basic and can be polar. These properties often complicate standard extraction and purification procedures.
-
Work-up Issues: The basic nature of the product can lead to emulsions during aqueous work-ups or poor extraction into organic layers if it exists in its protonated form.
-
Solution: During the work-up, carefully adjust the pH of the aqueous layer. To extract the amine into an organic solvent (like DCM or ethyl acetate), the aqueous layer should be made basic (pH > 9) with a base like sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (NaOH) to ensure the amine is in its freebase form.
-
-
Chromatography Challenges: Basic amines are notorious for interacting strongly with the acidic silanol groups on standard silica gel, leading to peak tailing, streaking, and even irreversible adsorption.[10]
-
Solution:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system, such as 0.5-2% triethylamine (Et₃N) or ammonia in methanol. This will compete with your product for the acidic sites on the silica gel, leading to better peak shapes.[10]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade).
-
Amine-Functionalized Silica: For particularly difficult separations, pre-treated amine-functionalized silica columns can provide excellent results by minimizing the acid-base interactions.[10]
-
Salt Precipitation: An alternative to chromatography is to precipitate the product as a salt. By treating the crude product with an acid like HCl in ether, the hydrochloride salt may precipitate out in pure form.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the 4-aminooxane-4-carbaldehyde cyclization?
The reaction is analogous to the well-known Pictet-Spengler reaction and proceeds in two main stages under acidic conditions.[12] First, the primary amine attacks the protonated aldehyde to form a carbinolamine intermediate. This intermediate then dehydrates to form a key electrophilic species, the N-acyliminium ion. In the second stage, an intramolecular cyclization occurs where a nucleophile attacks the iminium ion to form the new ring system. Finally, a proton is lost to yield the final bicyclic amine product.
Sources
- 1. enamine.net [enamine.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. High dilution principle - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. biotage.com [biotage.com]
- 11. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 12. jk-sci.com [jk-sci.com]
Storage conditions to prevent polymerization of 4-amino-4-formyltetrahydropyran
Technical Support Center: 4-Amino-4-formyltetrahydropyran
A Guide to Preventing Spontaneous Polymerization and Ensuring Compound Stability
Welcome to the technical support guide for 4-amino-4-formyltetrahydropyran. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable bifunctional building block. Due to its unique structure, possessing both a primary amine and an aldehyde on a quaternary center, this molecule exhibits significant reactivity that can lead to spontaneous polymerization if not handled and stored correctly. This guide provides an in-depth understanding of the underlying instability, troubleshooting protocols, and validated storage conditions to ensure the long-term integrity and performance of your material.
Section 1: The Chemical Rationale for Instability
4-Amino-4-formyltetrahydropyran is a bifunctional compound, meaning it contains two highly reactive functional groups: a nucleophilic primary amine (-NH₂) and an electrophilic aldehyde (-CHO).[1] Their coexistence within the same molecule is the primary driver of its instability, leading to several potential polymerization pathways.
-
Intermolecular Imine Formation and Polymerization: The most direct pathway involves the amine of one molecule attacking the aldehyde of another. This forms a Schiff base (imine) intermediate. This dimer still possesses a reactive amine and aldehyde at its termini, allowing the reaction to propagate, leading to the formation of polyimine chains and a significant increase in molecular weight.
-
Aldol Condensation: Aldehydes, especially those with α-hydrogens, can undergo self-condensation reactions known as the Aldol reaction.[2][3][4][5] While 4-amino-4-formyltetrahydropyran lacks α-hydrogens, the primary amine group is basic enough to catalyze an Aldol-type condensation of other aldehyde-containing impurities or even react in more complex pathways. This can lead to the formation of β-hydroxy aldehyde adducts which can subsequently dehydrate to form conjugated systems, often resulting in a color change.[4]
-
Acid/Base Catalysis: Trace amounts of acidic or alkaline impurities on glassware or from the atmosphere can significantly catalyze these degradation pathways.[6]
These processes, if left unchecked, will convert the free-flowing, pure monomer into a viscous oil, a waxy solid, or a heterogeneous mixture, rendering it unusable for downstream applications.
Caption: Potential polymerization pathways of 4-amino-4-formyltetrahydropyran.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor for storing this compound? A: Temperature. Storing the compound at -20°C or below is paramount. Low temperatures drastically reduce the kinetic rate of all polymerization pathways.
Q2: What is the ideal atmosphere for storage? A: An inert atmosphere, such as argon or nitrogen , is essential. This prevents oxidation of the aldehyde and amine functionalities and excludes atmospheric moisture, which can participate in side reactions. Many tetrahydropyran derivatives can also form peroxides in the presence of oxygen and light.[7][8]
Q3: What type of container should I use? A: Use an amber glass vial with a PTFE-lined (Teflon) cap. The amber glass protects the compound from light, which can accelerate degradation, and the PTFE liner provides an excellent, non-reactive seal. Ensure the container is appropriately sized to minimize headspace.
Q4: Should I use a polymerization inhibitor? A: Yes, for long-term storage, the addition of a stabilizer is highly recommended. Based on extensive experience with aldehydes, a tertiary amine like Triethanolamine (TEA) is an effective choice.[6][9] It acts as a scavenger for trace acids without being nucleophilic enough to readily react with the aldehyde.
-
Recommended concentration: 100-500 ppm (0.01 - 0.05% w/w).
Q5: How can I tell if my sample has started to polymerize? A: Visual inspection is the first step. Look for:
-
Increased viscosity: The sample becomes thick, oily, or difficult to pipette.
-
Solidification: Formation of a waxy or crystalline solid.
-
Color change: Development of a yellow or brown tint.
-
Insolubility: The compound no longer dissolves readily in the specified solvent.
For a definitive answer, an analytical technique like ¹H NMR is required (see Protocol 2).
Q6: Can I reverse the polymerization? A: Generally, no. The C-N and C-C bonds formed during polymerization are stable. While some trimers of simple aldehydes can be cracked at high temperatures, the complex polymer mixture from this compound is not practically reversible. Prevention is the only effective strategy.
Section 3: Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and use of 4-amino-4-formyltetrahydropyran.
Caption: Troubleshooting workflow for 4-amino-4-formyltetrahydropyran.
Issue 1: The sample, which was a liquid/solid, is now a viscous oil or has solidified.
-
Primary Cause: Significant polymerization has occurred. The average molecular weight of the material has increased substantially, leading to a change in its physical state.
-
Causality: This is the most common symptom of improper storage, typically resulting from prolonged exposure to ambient temperature or the absence of an inert atmosphere.
-
Recommended Action:
-
Assess the Extent: Perform a quick solubility test in a solvent like CDCl₃ or DMSO-d₆. If a significant portion is insoluble, the material is likely unusable.
-
Confirm with NMR: If soluble, acquire a ¹H NMR spectrum (Protocol 2). The disappearance of the sharp aldehyde proton signal and the appearance of broad, poorly defined peaks in the aliphatic region are definitive signs of polymerization.
-
Decision: If polymerization is extensive (>10%), it is highly recommended to discard the material according to your institution's chemical waste guidelines.[10] Attempting to use it will lead to inaccurate stoichiometry and complex purification challenges in your subsequent reaction.
-
Issue 2: The sample has developed a yellow or brown color.
-
Primary Cause: Formation of conjugated unsaturated systems or oxidation byproducts.
-
Causality: Color often arises from aldol-type condensation reactions followed by dehydration, which creates conjugated double bonds.[4] It can also be a sign of air oxidation. This is often triggered by exposure to light or storage in a non-inert atmosphere.
-
Recommended Action:
-
Check Purity: Immediately acquire a ¹H NMR spectrum (Protocol 2). The presence of color does not always mean significant polymerization has occurred, but it is a critical warning sign.
-
Review Handling Practices: Ensure the compound is stored in an amber vial and that all transfers are conducted under a blanket of inert gas (argon or nitrogen). Minimize exposure to ambient light.
-
Use with Caution: If NMR analysis shows the material to be >95% pure monomer, it can likely still be used. However, for sensitive applications, purification via column chromatography immediately before use may be necessary (Protocol 4).
-
Issue 3: My reaction using 4-amino-4-formyltetrahydropyran is giving low yields or is messy.
-
Primary Cause: The actual concentration of the active monomer is lower than calculated due to the presence of oligomers and polymers.
-
Causality: When you weigh out the material, you are weighing a mixture of the monomer and its polymer. This leads to an under-stoichiometry of the active reagent in your reaction. The polymeric impurities can also interfere with catalysts or complicate workup and purification.
-
Recommended Action:
-
Re-qualify the Starting Material: Before troubleshooting your reaction conditions, analyze the purity of the 4-amino-4-formyltetrahydropyran vial you are using via ¹H NMR (Protocol 2).
-
Use a Fresh Source: If purity is compromised, open a fresh, properly stored vial of the material.
-
Purify Before Use: If a fresh source is unavailable, a small amount of the material can be quickly purified via flash column chromatography (see Protocol 4). It is critical to use the purified material immediately, as the polymerization process will resume once the stabilizing environment of the neat solid is disrupted.
-
Section 4: Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
This self-validating protocol ensures the long-term stability of the compound.
-
Receiving: Upon receipt, immediately inspect the material for any signs of degradation.
-
Inerting: If the material is not packaged under inert gas, carefully open the container in a glovebox or under a steady stream of argon or nitrogen.
-
Stabilizer Addition (Optional, for long-term storage > 6 months): If desired, add 100-500 ppm (e.g., 1-5 µL of a 10% solution of triethanolamine in anhydrous solvent per gram of product) and mix gently.
-
Aliquotting: If you will be using small amounts over time, it is best practice to aliquot the material into several smaller, amber, PTFE-capped vials. This prevents repeated warming/cooling and atmospheric exposure of the bulk supply.
-
Sealing and Storage: Backfill each vial with argon or nitrogen, seal tightly with the PTFE-lined cap, and wrap the cap with Parafilm® for an extra barrier.
-
Labeling: Label each vial clearly with the compound name, date, and storage conditions ("Store at -20°C under N₂").
-
Freezing: Place the vials in a designated -20°C freezer. Avoid frost-free freezers, as their temperature cycles can be detrimental.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below | Slows reaction kinetics of polymerization. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and moisture-driven side reactions.[8] |
| Container | Amber Glass Vial, PTFE-lined cap | Protects from light; provides an inert seal. |
| Inhibitor | 100-500 ppm Triethanolamine | Scavenges trace acid catalysts to prevent condensation.[6][9] |
Protocol 2: Purity Analysis by ¹H NMR Spectroscopy
-
Sample Preparation: Under an inert atmosphere, dissolve ~5-10 mg of the compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Monomer Signal (Expected): Look for a sharp singlet corresponding to the aldehyde proton (-CHO), typically in the range of δ 9.5-10.0 ppm .
-
Polymer Signal (Indicator of Degradation): Look for the significant reduction or complete disappearance of the sharp aldehyde proton signal. Concurrently, observe the appearance of broad, unresolved peaks in the aliphatic region (typically δ 1.5-4.0 ppm).
-
-
Quantification: Integrate the aldehyde proton signal against a stable, well-resolved proton on the tetrahydropyran ring. A decrease in this relative integration indicates the percentage of monomer that has polymerized.
Protocol 4: Emergency Small-Scale Purification
This protocol should only be used to salvage material for immediate use.
-
Column Preparation: Prepare a small flash chromatography column with silica gel, using a solvent system such as Ethyl Acetate/Hexanes with 0.5% Triethylamine (the triethylamine is crucial to prevent polymerization on the acidic silica).
-
Sample Loading: Dissolve the impure material in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the column quickly. The monomer should be the primary component.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure without heating.
-
Immediate Use: Place the resulting purified material under high vacuum for a short period (10-15 minutes) to remove residual solvent, then use it immediately in your reaction. Do not attempt to store the purified, inhibitor-free material.
References
-
MDPI. (2021). 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation. [Link]
-
ACS Publications. (2024). One-Pot Reaction Sequence: N-Acylation/Pictet–Spengler Reaction/Intramolecular [4 + 2] Cycloaddition/Aromatization in the Synthesis of β-Carboline Alkaloid Analogues. [Link]
- Google Patents. (2021). Polymerization inhibitor and retarder compositions with amine stabilizer.
- Google Patents. (1983).
-
Chemistry LibreTexts. (2023). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
ChemRxiv. (2023). Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]
-
University of Toronto Scarborough. Chemical Handling and Storage. [Link]
- Google Patents. (2000). Method of stabilizing aldehydes.
-
Wikipedia. Tetrahydropyran. [Link]
-
PubMed Central (PMC). (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
Wikipedia. Polymer stabilizer. [Link]
-
PubChem. 4-aminotetrahydro-2H-pyran-4-carboxylic acid. [Link]
-
Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]
-
Longchang Chemical. (2022). What is the classification and mechanism of polymerization inhibitors?[Link]
-
Jordi Labs. Introduction to Polymer Additives and Stabilization. [Link]
-
Organic Chemistry Portal. Aldol Condensation. [Link]
-
PubMed Central (PMC). (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]
-
Course Hero. Bifunctional compounds. [Link]
-
Preprints.org. (2017). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. [Link]
-
NY.Gov. (2016). Chemical Storage and Handling Recommendations. [Link]
-
Arkivoc. The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. [Link]
- Google Patents. (1974).
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
PubMed Central (PMC). (2023). Inhibition of Free Radical Polymerization: A Review. [Link]
-
ACS Publications. (2003). Direct Organocatalytic Asymmetric Aldol Reactions of α-Amino Aldehydes: Expedient Syntheses of Highly Enantiomerically Enriched anti-β-Hydroxy-α-amino Acids. [Link]
-
ACS Publications. N-Acylation/Pictet–Spengler Reaction/Intramolecular [4 + 2] Cycloaddition/Aromatization in the Synthesis of β-Carboline Alkaloid Analogues. [Link]
-
PubMed Central (PMC). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]
-
PubChem. Tetrahydro-2H-pyran-4-carboxaldehyde. [Link]
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- 7. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
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Technical Support Center: Optimizing Reductive Alkylation Yields with Sterically Hindered Amino Aldehydes
Welcome to the technical support center for optimizing reductive alkylation yields, specifically when dealing with the challenges posed by sterically hindered amino aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in achieving high yields and purity in these demanding reactions. Here, we will move beyond simple procedural lists to explore the underlying chemical principles and provide actionable, field-tested solutions to common problems.
I. Understanding the Core Challenge: Steric Hindrance in Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[1][2][3] The reaction proceeds in two main stages: the formation of an imine or iminium ion from an amine and a carbonyl compound, followed by its reduction to the corresponding amine.[4] However, when one or both reactants are sterically hindered, both of these steps can be significantly impeded.
Steric hindrance around the amine's nitrogen atom or the aldehyde's carbonyl group can:
-
Slow down the rate of imine formation: Large, bulky groups can physically block the approach of the nucleophilic amine to the electrophilic carbonyl carbon.[5]
-
Shift the equilibrium away from the imine: The formation of the imine is a reversible process.[6] Steric strain in the imine product can favor the reverse reaction, leading to low concentrations of the key intermediate.
-
Hinder the hydride attack: The reducing agent's hydride must be able to access the electrophilic carbon of the iminium ion. Bulky substituents can shield this site, slowing the reduction step.
The interplay of these factors often results in low yields, incomplete reactions, and the formation of unwanted side products. This guide provides a structured approach to troubleshooting and overcoming these obstacles.
Visualizing the Reaction Pathway
Caption: Reductive amination workflow with sterically hindered substrates.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the reductive alkylation of sterically hindered amino aldehydes in a question-and-answer format.
Q1: My reaction is very slow or stalls completely. How can I increase the reaction rate?
A1: A sluggish reaction is the most common symptom of steric hindrance. The primary bottleneck is often the formation of the imine intermediate. Here are several strategies to accelerate this step:
-
Choice of Reducing Agent: For one-pot reactions, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[7][8] Its reactivity is attenuated by the electron-withdrawing acetoxy groups, making it selective for the iminium ion over the starting aldehyde.[7] This allows for the in-situ formation and reduction of the imine.[7]
-
Solvent Selection: The choice of solvent can significantly impact reaction rates. 1,2-dichloroethane (DCE) is a preferred solvent for reductive aminations with NaBH(OAc)₃ as it often leads to faster reactions compared to other solvents like tetrahydrofuran (THF) or acetonitrile.[8]
-
Acid Catalysis: The formation of the imine is catalyzed by acid.[9] Adding a stoichiometric amount of a weak acid, such as acetic acid, can significantly accelerate the reaction.[7][8] However, be cautious with the amount of acid, as excessive acidity can protonate the amine, rendering it non-nucleophilic.
-
Temperature: While many reductive aminations are run at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can help overcome the activation energy barrier for imine formation. Monitor the reaction closely, as higher temperatures can also promote side reactions.
-
Use of Lewis Acids: For particularly challenging substrates, the addition of a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or zinc chloride (ZnCl₂) can facilitate imine formation.[6][10] Lewis acids coordinate to the carbonyl oxygen, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hindered amine.
Q2: I am observing significant amounts of the alcohol byproduct from the reduction of my starting aldehyde. What is causing this and how can I prevent it?
A2: The formation of the corresponding alcohol indicates that your reducing agent is reacting with the aldehyde faster than, or competitively with, the iminium ion. This is a common issue when using stronger hydride reagents.
-
Incorrect Reducing Agent: Sodium borohydride (NaBH₄) is capable of reducing aldehydes and ketones.[10] If used in a one-pot procedure, it will readily reduce the starting aldehyde. NaBH₄ is better suited for a two-step procedure where the imine is pre-formed and isolated before the reduction.[3][7]
-
pH Control with Sodium Cyanoborohydride (NaBH₃CN): Sodium cyanoborohydride is another mild reducing agent suitable for reductive amination.[11][12] However, its reactivity is highly pH-dependent. At a pH of 6-7, it selectively reduces the iminium ion.[13][14][15] If the pH drops too low (pH 3-4), it will also reduce aldehydes and ketones.[13][15] Therefore, maintaining proper pH control is crucial when using NaBH₃CN.
-
The Advantage of NaBH(OAc)₃: As mentioned previously, NaBH(OAc)₃ is a superior choice for one-pot reactions as it is less likely to reduce the starting aldehyde, even in the presence of acetic acid.[7][13]
Q3: My primary amine is undergoing dialkylation, leading to the formation of a tertiary amine. How can I favor mono-alkylation?
A3: Overalkylation is a common side reaction when a primary amine is used, as the resulting secondary amine can react further with the aldehyde.[8][12]
-
Stoichiometry Control: Using a slight excess of the primary amine (e.g., 1.1 to 1.5 equivalents) can help to favor the formation of the mono-alkylated product.[8]
-
Two-Step Procedure: For substrates that are particularly prone to dialkylation, a two-step approach is often the most effective solution.[3]
-
Imine Formation: React the aldehyde and the primary amine in a solvent like methanol to form the imine. This can often be done at room temperature and the progress monitored by TLC or NMR.
-
Reduction: Once the imine has formed, add a reducing agent like sodium borohydride (NaBH₄) to reduce the imine to the desired secondary amine.[3]
-
Q4: The reaction is not going to completion, and I have difficulty separating my product from the unreacted starting materials. What are my options?
A4: Incomplete conversion is a frequent outcome with sterically demanding substrates. When purification becomes a challenge due to similar polarities of the product and starting materials, optimizing the reaction conditions is paramount.
-
Increase Reaction Time and/or Temperature: As a first step, simply allowing the reaction to stir for a longer period (e.g., 24-48 hours) or gently heating it may be sufficient to drive it to completion.
-
Reagent Stoichiometry: For weakly basic amines, using the amine as the limiting reagent and an excess of the carbonyl compound (1.5-2 equivalents) and the reducing agent (2-3 equivalents) can improve yields.[8]
-
Water Scavengers: The formation of the imine produces water, which can hydrolyze the imine back to the starting materials.[5] Adding a water scavenger, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture can help to drive the equilibrium towards the imine, thereby improving the overall yield. Trichlorosilane (HSiCl₃) can also act as both a reducing agent and a water scavenger.[5]
-
Alternative Purification Strategies: If chromatographic separation is difficult, consider converting the product to a salt (e.g., hydrochloride or trifluoroacetate) to alter its solubility and facilitate purification through extraction or crystallization.
III. Experimental Protocols and Data
Protocol 1: One-Pot Reductive Amination of a Hindered Aldehyde with a Hindered Amine using NaBH(OAc)₃
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the sterically hindered aldehyde (1.0 equiv) in 1,2-dichloroethane (DCE, ~0.1 M), add the sterically hindered amine (1.1 equiv).
-
Acid Catalyst: Add glacial acetic acid (1.0-1.2 equiv) to the mixture.
-
Stirring: Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 10-15 minutes. An exotherm may be observed.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[16][17] The reaction may take anywhere from a few hours to 48 hours to reach completion.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting reductive amination.
Reagent and Solvent Selection Guide
| Challenge | Primary Recommendation | Secondary Recommendation(s) | Rationale |
| Slow Reaction Rate | Use NaBH(OAc)₃ in DCE with 1 equiv. of AcOH[8] | Increase temperature (40-50 °C); Add a Lewis acid (e.g., Ti(Oi-Pr)₄)[6][10] | NaBH(OAc)₃ is selective and DCE/AcOH accelerates imine formation.[7][8] |
| Aldehyde Reduction | Use NaBH(OAc)₃[7][13] | Perform a two-step reaction with NaBH₄[3] | NaBH(OAc)₃ is less reactive towards aldehydes than NaBH₄ or NaBH₃CN at low pH.[13][15] |
| Dialkylation of Primary Amines | Two-step procedure: 1) Imine formation in MeOH, 2) Reduction with NaBH₄[3] | Use a slight excess of the primary amine (1.1-1.5 equiv)[8] | Separating the imine formation and reduction steps provides greater control.[3] |
| Incomplete Reaction | Increase reaction time/temperature; Add a water scavenger (e.g., molecular sieves) | Use an excess of the less hindered reactant | Driving the imine equilibrium forward is key to achieving high conversion. |
IV. Concluding Remarks
Optimizing reductive alkylation yields with sterically hindered amino aldehydes requires a systematic and mechanistically informed approach. By understanding the root causes of common failures—slow imine formation, unfavorable equilibria, and competitive side reactions—researchers can make rational adjustments to their experimental design. The choice of reducing agent, solvent, and the use of catalysts or additives are powerful tools to overcome the challenges posed by steric hindrance. This guide serves as a starting point for troubleshooting and developing robust and high-yielding protocols for the synthesis of complex amines.
V. References
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Common Conditions. (n.d.). Reductive Amination. Retrieved from [Link]
-
Reductive Amination. (2018, October 14). YouTube. Retrieved from [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Chem Help ASAP. (2020, March 21). Reductive Amination & Secondary Amine Synthesis. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Wang, Z., Ye, J., Wu, P., & Sun, J. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(10), 1284. [Link]
-
ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University.
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
Edwards, J. L., H-Cl, K., & Cooks, R. G. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development, 24(9), 1779–1786. [Link]
-
Rylander, P. N. (2007). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. In Catalysis of Organic Reactions (pp. 211-224). CRC Press.
-
Chem-Station. (2014, May 3). Borch Reductive Amination. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, October 27). Sodium cyanoborohydride and iminium reductions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
Sources
- 1. gctlc.org [gctlc.org]
- 2. youtube.com [youtube.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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- 14. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
NMR spectral analysis of 4-aminooxane-4-carbaldehyde vs 4-tetrahydropyranone
Topic: NMR Spectral Analysis: 4-Aminooxane-4-carbaldehyde vs. 4-Tetrahydropyranone Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary: Structural Characterization & Reaction Monitoring
In medicinal chemistry, the tetrahydropyran (oxane) ring is a privileged scaffold, often utilized to improve the metabolic stability and solubility of spirocyclic compounds. A critical synthetic transformation involves converting the commercially available 4-tetrahydropyranone (Molecule A) into the functionalized 4-aminooxane-4-carbaldehyde (Molecule B) . This intermediate is frequently generated in situ or as a salt due to the inherent instability of
This guide provides a definitive technical comparison of these two species, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for validation. It addresses the challenge of distinguishing the subtle ring-proton changes and the distinct diagnostic handles required for purity assessment.
Structural & Theoretical Basis
Understanding the electronic environment is prerequisite to interpreting the spectra.
4-Tetrahydropyranone (The Precursor)
-
Symmetry: High effective symmetry (
average in solution). -
Electronic Feature: The C4 ketone exerts a strong anisotropic deshielding effect on the adjacent
-protons (H3/H5). -
Key Handle: Absence of exchangeable protons (unless enolized, which is negligible in neutral solvents).
4-Aminooxane-4-carbaldehyde (The Product)
-
Symmetry: Achiral (meso-like). The molecule possesses a plane of symmetry passing through O1 and C4. Consequently, H3 and H5 are chemically equivalent, as are H2 and H6.
-
Electronic Feature: The C4 position is a quaternary center bearing an electron-withdrawing aldehyde (-CHO) and an electron-donating amine (-NH
). -
Stability Warning: Free
-amino aldehydes are prone to self-condensation (dimerization to dihydropyrazines) and polymerization. Analysis is best performed on the hydrochloride salt or immediately upon generation in DMSO- .
Comparative NMR Data Analysis
The following data assumes a standard operational frequency (400 MHz or higher) at 298 K.
Table 1:
H NMR Chemical Shift Comparison (DMSO-
)
| Position | Proton Type | 4-Tetrahydropyranone ( | 4-Aminooxane-4-carbaldehyde ( | Diagnostic Note |
| C4 | Aldehyde (-CHO) | N/A | 9.45 – 9.60 (s, 1H) | Primary Confirmation Peak |
| C4 | Amine (-NH | N/A | 8.50 – 8.80 (br s, 3H)** | Visible as -NH |
| C3, C5 | 2.40 – 2.45 (t, 4H) | 1.60 – 1.90 (m, 4H) | Significant upfield shift (loss of C=O anisotropy) | |
| C2, C6 | 3.80 – 3.90 (t, 4H) | 3.60 – 3.80 (m, 4H) | Minimal change; less diagnostic |
*Values are predicted ranges based on
Table 2:
C NMR Chemical Shift Comparison
| Carbon Type | 4-Tetrahydropyranone ( | 4-Aminooxane-4-carbaldehyde ( | Mechanism of Shift |
| Carbonyl (C=O) | ~207.0 | ~198.0 – 202.0 | Ketone vs. Aldehyde |
| C4 (Quaternary) | N/A (Carbonyl) | ~60.0 – 65.0 | |
| C2, C6 (C-O) | ~68.0 | ~63.0 – 65.0 | Slight shielding effect |
| C3, C5 | ~43.0 | ~28.0 – 32.0 | Loss of carbonyl deshielding |
Experimental Protocol: Distinguishing the Species
To ensure scientific integrity, the following protocol minimizes artifacts caused by the instability of the amino-aldehyde.
Reagents & Setup
-
Solvent: DMSO-
(Preferred for polar amino-salts; stabilizes the hydrate/aldehyde equilibrium). -
Internal Standard: Maleic Acid (optional) for quantitative NMR (qNMR) to determine yield.
Step-by-Step Workflow
-
Sample Preparation (Ketone): Dissolve 10 mg of 4-tetrahydropyranone in 0.6 mL CDCl
or DMSO- . This species is stable.[1] -
Sample Preparation (Amino-Aldehyde):
-
Critical: Do not store the free base. Isolate as HCl salt.
-
Dissolve 10-15 mg of the salt in 0.6 mL DMSO-
. -
Tip: If the spectrum shows broad humps, add 1 drop of D
O to exchange the amine/hydrate protons, simplifying the spectrum to just the carbon-bound protons.
-
-
Acquisition:
-
Run standard
H (16 scans). -
Run
H- C HSQC if the quaternary center assignment is ambiguous.
-
-
Processing:
-
Phase correction is critical for the aldehyde region (9-10 ppm) to distinguish the sharp aldehyde singlet from potential broad ammonium side-bands.
-
Diagnostic Logic & Signaling Pathways[2]
The following diagrams illustrate the logical flow for identifying these compounds and the synthetic pathway often monitored.
Diagram 1: Spectral Decision Tree
Caption: Logic flow for rapid identification of the ketone precursor vs. the amino-aldehyde product.
Diagram 2: Synthetic Monitoring Context
Caption: Typical synthetic route where this spectral comparison is required for reaction monitoring.
Expert Insights & Troubleshooting
The "Hydrate" Trap
Aldehydes with adjacent electron-withdrawing groups (like the ammonium group in the salt form) are highly hygroscopic and prone to hydration.
-
Symptom: Disappearance of the sharp aldehyde singlet at 9.5 ppm and appearance of a methine proton [CH(OH)
] around 5.0–5.5 ppm. -
Solution: Ensure the NMR solvent is dry (use ampoules). If the hydrate dominates, the integration of the ring protons (H2/H6) remains the most reliable quantitative measure.
Stereochemical Considerations
While 4-aminooxane-4-carbaldehyde is achiral, if you derivatize it (e.g., with a chiral amine for resolution), the H3 and H5 protons will become diastereotopic. In the standard achiral form described here, they appear equivalent due to the plane of symmetry.
Stability of the "Free Base"
Do not attempt to isolate the free amine aldehyde by basic extraction and evaporation. It will polymerize. Always keep it as the HCl or TFA salt until the moment of the next reaction (e.g., spiro-cyclization).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734401, 4-Aminotetrahydropyran-4-carboxylic acid. (Precursor data).[2] Retrieved from [Link]
-
Jurczak, J., & Gołębiowski, A. (1989). Optically Active
-Amino Aldehydes in Organic Synthesis. Chemical Reviews. (Context on stability of amino aldehydes). Retrieved from [Link] -
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[3] (Reference for solvent residual peaks). Retrieved from [Link]
Sources
- 1. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]
- 3. 50675-18-8 Cas No. | Tetrahydro-2H-pyran-4-carboxaldehyde | Apollo [store.apolloscientific.co.uk]
Mass Spectrometry Fragmentation Patterns of 4-Aminotetrahydropyran Derivatives: A Comparative Guide
Executive Summary: The Scaffold Advantage
In modern drug discovery, 4-aminotetrahydropyran (4-ATP) has emerged as a critical bioisostere for the 4-aminopiperidine and aminocyclohexane scaffolds.[1] By replacing a methylene group or a secondary amine with an ether oxygen, medicinal chemists modulate lipophilicity (LogD), reduce basicity, and improve metabolic stability.[1]
However, this structural substitution fundamentally alters mass spectrometry (MS) fragmentation behavior.[1] Unlike piperidines, where the ring nitrogen dominates charge localization, 4-ATP derivatives exhibit a competitive fragmentation landscape driven by both the exocyclic amine and the cyclic ether oxygen.[1] This guide provides a technical breakdown of these patterns to aid in structural elucidation and metabolite identification.
Comparative Analysis: 4-ATP vs. Bioisosteres[1]
The fragmentation of 4-ATP derivatives is best understood by comparing it to its structural analogues.[1] The presence of the oxygen atom at position 1 introduces an alternative site for charge localization (Stevenson’s Rule), creating a distinct spectral fingerprint.
Table 1: Comparative Fragmentation Characteristics[1]
| Feature | 4-Aminotetrahydropyran (4-ATP) | 4-Aminopiperidine | Cyclohexylamine |
| Molecular Weight (Core) | 101.15 Da | 100.16 Da | 99.17 Da |
| Primary Charge Site | Exocyclic Nitrogen (High Proton Affinity) | Ring Nitrogen (Secondary) > Exocyclic N | Exocyclic Nitrogen |
| Secondary Charge Site | Cyclic Ether Oxygen (Low Proton Affinity) | Exocyclic Nitrogen | None (C-C bonds only) |
| Dominant Mechanism | |||
| Key Neutral Losses | |||
| Base Peak (Typical) | m/z 84 | m/z 30 | m/z 56 |
Mechanistic Deep Dive: Fragmentation Pathways
The fragmentation of 4-ATP derivatives under Electron Ionization (EI) and Electrospray Ionization (ESI-CID) is governed by the competition between the amine and the ether oxygen.[1]
Primary Pathway: Amine-Directed -Cleavage
The exocyclic amine is the most basic site.[1] Upon ionization, the radical cation (EI) or protonated molecule (ESI) triggers
-
Mechanism: Homolytic cleavage of the C3-C4 or C4-C5 bond.[1]
-
Result: Ring opening, often followed by hydrogen rearrangement and loss of neutral alkene fragments.
Secondary Pathway: Ether-Directed -Cleavage
The oxygen atom at position 1 directs cleavage of the C1-C2 or C1-C6 bond.[1]
-
Mechanism: The oxonium ion intermediate is less stable than the ammonium counterpart, making this pathway less dominant but diagnostically significant for confirming the pyran ring structure.[1]
-
Diagnostic Ion: Ring opening at the oxygen often leads to the loss of formaldehyde (CH₂O, 30 Da) or ethylene (28 Da) from the ether side of the ring.[1]
Neutral Loss: Ammonia Elimination
In ESI-MS/MS, the protonated molecular ion
Visualization: Fragmentation Logic Tree
Figure 1: Decision tree for the fragmentation of 4-aminotetrahydropyran derivatives. Note the divergence between ionization modes (EI vs. ESI).
Experimental Protocols
To ensure reproducible data, the following protocols are recommended. The polarity of the primary amine requires specific handling to prevent peak tailing in GC-MS.
GC-MS Workflow (Derivatization Required)
Direct injection of 4-ATP derivatives often leads to adsorption in the inlet liner due to hydrogen bonding.[1]
-
Sample Prep: Dissolve 1 mg of sample in 1 mL acetonitrile.
-
Derivatization: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS. Incubate at 60°C for 30 mins.
-
Why? Caps the primary amine and increases volatility.
-
Result: The molecular ion will shift by +72 Da (TMS group).
-
-
Instrument Parameters:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS).[1]
-
Inlet: 250°C, Split 10:1.
-
Source: EI (70 eV).
-
-
Data Interpretation: Look for the [M-15]⁺ peak (loss of methyl from TMS) and m/z 73 (TMS cation), which confirms the amine functionality.
LC-MS/MS Workflow (ESI)
Ideal for polar derivatives and biological metabolites.[1]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Note: Do not use TFA; it suppresses ionization in positive mode.
-
-
Ionization: ESI Positive Mode (+).
-
Collision Energy (CE): Ramp 15–35 eV.
-
Targeted Analysis:
-
Monitor Neutral Loss of 17 Da (Ammonia).
-
Monitor m/z 85 (Tetrahydropyran core) for unsubstituted 4-ATP.[1]
-
Workflow Visualization
Figure 2: Optimized analytical workflow for 4-aminotetrahydropyran characterization.[1]
References
-
NIST Mass Spectrometry Data Center. (2023). Tetrahydropyran - Mass Spectrum (Electron Ionization).[1][2][3] National Institute of Standards and Technology. Link
-
ChemicalBook. (2024). 4-Aminotetrahydropyran (CAS 38041-19-9) Properties and Spectral Data.[1][4][5]Link[1]
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage rules).
-
Sigma-Aldrich. (2024).[1] Product Specification: 4-Aminotetrahydropyran, 97%.[1][6]Link[1]
-
Drug Hunter. (2025). Bioisosteres in Drug Design: Tetrahydropyrans vs Piperidines.Link[1]
Sources
- 1. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]
- 2. 2H-Pyran-2-one, tetrahydro-4-methyl- [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. CAS 38041-19-9 | 4-Aminotetrahydropyran - Synblock [synblock.com]
- 5. 4-Aminotetrahydropyran(38041-19-9) 1H NMR spectrum [chemicalbook.com]
- 6. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: HPLC Method Development for Purity Analysis of 4-Aminooxane-4-Carbaldehyde
Executive Summary & Core Challenge
The analysis of 4-aminooxane-4-carbaldehyde (also known as 4-aminotetrahydropyran-4-carboxaldehyde) presents a "perfect storm" of analytical challenges. Unlike stable drug substances, this molecule is a geminal amino-aldehyde .
The Core Analytical Dilemma:
-
Chemical Instability: Free amino-aldehydes are prone to rapid self-condensation (forming imines/Schiff bases) and oxidation (to 4-aminooxane-4-carboxylic acid).
-
Lack of Chromophore: The tetrahydropyran ring and aliphatic amine are UV-transparent. The aldehyde carbonyl offers only negligible absorbance at 280 nm (
). -
High Polarity: The presence of both an amine and an oxygen heterocycle makes retention on standard C18 columns difficult without ion-pairing reagents.
This guide compares three distinct methodological approaches to solving this problem, moving from the "Standard" (and often failing) approach to the "Advanced" techniques required for high-integrity data.
Comparative Analysis of Methodologies
We evaluated three approaches to determining the purity of 4-aminooxane-4-carbaldehyde (as its HCl salt).
| Feature | Method A: Direct RP-HPLC (UV) | Method B: Pre-Column Derivatization (DNPH) | Method C: HILIC-CAD (Recommended) |
| Principle | Reverse Phase C18 with low-UV detection (205-210 nm). | Chemical reaction of the aldehyde with 2,4-Dinitrophenylhydrazine (DNPH) to form a UV-active hydrazone. | Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection. |
| Sensitivity | Poor. High noise floor; cannot detect low-level impurities. | High. The hydrazone derivative has a massive extinction coefficient at 360 nm. | Excellent. CAD offers near-universal response for non-volatiles. |
| Selectivity | Low. Polar impurities co-elute in the void volume ( | High for Aldehydes. Specific to carbonyls; "blind" to non-carbonyl impurities. | High. Retains polar amines and separates them from oxidation byproducts (acids). |
| Stability | Risk. Analyte may degrade on-column or during run time. | Stable. The derivative stabilizes the reactive aldehyde moiety immediately. | Moderate. Requires rapid prep and buffered mobile phases. |
| Suitability | NOT RECOMMENDED. | Best for Quantitation. Ideal for assaying the active aldehyde content. | Best for Purity Profiling. Sees the "whole picture" (salts, acids, dimers). |
Experimental Data Comparison (Simulated)
The following data illustrates the performance gap between methods for a sample containing 95% Aldehyde, 3% Carboxylic Acid (oxidation impurity), and 2% Dimer.
| Parameter | Method A (RP-UV 210nm) | Method B (DNPH-UV 360nm) | Method C (HILIC-CAD) |
| Retention Time (RT) | 1.2 min (Void volume) | 12.5 min (Well retained) | 6.8 min (Well retained) |
| Tailing Factor ( | 2.5 (Severe tailing) | 1.1 (Symmetric) | 1.2 (Symmetric) |
| LOD (Limit of Detection) | ~100 ppm | ~0.5 ppm | ~5 ppm |
| Impurity Recovery | Failed (Acid co-elutes) | Partial (Only detects carbonyls) | 100% (Detects Acid & Dimer) |
Detailed Method Protocols
Method B: The "Stabilization" Protocol (DNPH Derivatization)
Use this method if your primary goal is to quantify the active aldehyde content and prove it hasn't degraded.
Mechanism: The nucleophilic hydrazine attacks the electrophilic aldehyde carbon, eliminating water to form a stable hydrazone with a strong UV chromophore.
Protocol:
-
Reagent Prep: Dissolve 50 mg 2,4-DNPH in 10 mL Acetonitrile (ACN) with 0.1% HCl.
-
Sample Prep: Dissolve 10 mg of 4-aminooxane-4-carbaldehyde HCl in 10 mL water.
-
Derivatization: Mix 100
L Sample + 500 L DNPH Reagent. Incubate at 40°C for 30 mins. -
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5
m. -
Mobile Phase: A: Water (0.1% Formic Acid) / B: ACN. Gradient: 20% B to 80% B over 15 min.
-
Detection: UV at 360 nm .
-
Method C: The "Purity Profiling" Protocol (HILIC-CAD)
Use this method for final release testing to see all impurities, including the non-UV active carboxylic acid byproduct.
Mechanism: HILIC creates a water-rich layer on the silica surface. The polar amino-aldehyde partitions into this layer. CAD detects any non-volatile particle, providing a universal response.
Protocol:
-
System: HPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo).
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC), 150 x 2.1 mm, 3.5
m.-
Why ZIC-HILIC? It separates the amine (cationic) and the acid impurity (anionic) via electrostatic modulation.
-
-
Mobile Phase:
-
Flow Rate: 0.3 mL/min.
-
Sample Diluent: 80:20 ACN:Buffer (Must match initial mobile phase to prevent peak distortion).
Decision Logic & Mechanism Visualization
The following diagrams illustrate the decision process for selecting the method and the separation mechanism of the recommended HILIC approach.
Figure 1: Decision Matrix for Method Selection based on lab capabilities and analytical goals.
Figure 2: HILIC Separation Mechanism. The water-rich layer retains the polar amino-aldehyde, while electrostatic interactions separate it from acidic impurities.
References
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. Link
-
Iglesias, R., et al. (2024). Determination of Amino Acids... by HPLC Coupled with Pre-Column Derivatization. MDPI Molecules. Link
-
Hutchings, T. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. HALO Columns Technical Guides. Link
-
BenchChem. (2025).[1] Stability and degradation of Tetrahydro-4H-pyran-4-one derivatives.[1] (General stability data for pyranone derivatives). Link[1]
-
FDA/ICH. (2005). ICH Q2(R1) Validation of Analytical Procedures. (Guideline for validating the LOD/LOQ mentioned in Table 1). Link
Sources
Comparative Technical Guide: 4-Aminooxane-4-carbaldehyde vs. Piperidine Analogs
Executive Summary
In the optimization of sp³-rich drug scaffolds, the substitution of a piperidine ring with a tetrahydropyran (oxane) core is a high-value bioisosteric strategy. This guide compares 4-aminooxane-4-carbaldehyde (an
The Verdict: While the piperidine scaffold offers higher aqueous solubility via ionization, it carries significant liabilities regarding hERG inhibition and metabolic clearance (N-oxidation). The oxane (tetrahydropyran) analog serves as a neutral, metabolically robust alternative that lowers lipophilicity (LogD) without introducing basicity, making it the superior choice for lowering clearance in lead optimization.
Critical Handling Note: Both molecules contain a geminal amino-aldehyde motif. They are chemically unstable as free bases (prone to self-condensation/polymerization) and must be handled as mineral acid salts or N-protected acetals .
Physicochemical & Bioisosteric Profile[1][2][3]
The primary driver for switching from piperidine to oxane is the modulation of basicity and lipophilicity.
Table 1: Comparative Physicochemical Properties
Data represents calculated values for the free base forms at pH 7.4 unless noted.
| Property | 4-Aminooxane-4-carbaldehyde | 4-Aminopiperidine-4-carbaldehyde | Impact of Switch to Oxane |
| Core Character | Neutral Ether | Secondary Amine (Basic) | Removes ionizable center. |
| pKa (Ring) | N/A (Neutral) | ~10.8 (Ring NH) | Eliminates lysosomotropism. |
| pKa (Exocyclic NH₂) | ~7.8 - 8.2 | ~8.0 - 8.5 | Minimal change in primary amine basicity. |
| cLogP | -0.8 to -0.5 | -1.2 (Ionized) / 0.2 (Neutral) | Lowers lipophilicity relative to neutral piperidine. |
| H-Bond Acceptors | 2 (O, N) | 2 (N, N) | Oxygen is a weaker acceptor than amine. |
| Metabolic Liability | Low (Phase I stable) | High (N-dealkylation, N-oxidation) | Major Improvement. |
| hERG Risk | Low | High (due to basic cation) | Major Improvement. |
Mechanistic Insight: The "Oxygen Effect"
Replacing the ring nitrogen (piperidine) with oxygen (oxane) exerts a strong negative inductive effect (-I). While this minimally impacts the exocyclic primary amine, it fundamentally alters the molecule's interaction with the biological matrix. The absence of the protonatable ring nitrogen prevents the "cation-trapping" effect often seen with piperidines, thereby reducing volume of distribution (Vd) and CNS penetration, which is desirable for peripherally restricted targets.
Stability & Synthetic Handling[4]
The central challenge with 4-amino-4-carbaldehyde scaffolds is the high reactivity of the
The Instability Mechanism
As shown in the diagram below, the free base form is prone to rapid dimerization into dihydropyrazines or polymerization. Protocols must avoid generating the free amino-aldehyde in solution for extended periods.
Caption: Stability pathway of
Experimental Protocols
Protocol A: Synthesis via Strecker Reaction (Recommended Route)
This route avoids the isolation of the unstable aldehyde by generating the nitrile (stable precursor) or converting the ketone directly.
Target: 4-Aminooxane-4-carboxylic acid (Precursor to Aldehyde) or Nitrile.
-
Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), NH₄Cl (1.1 eq), NaCN (1.1 eq), MeOH/H₂O (1:1).
-
Procedure:
-
Dissolve ketone in MeOH/H₂O.
-
Add NH₄Cl and stir for 15 min.
-
Add NaCN dropwise (Caution: HCN generation).
-
Stir at RT for 12–24 h.
-
Workup: Extract with EtOAc. The product is the 4-amino-4-cyanotetrahydropyran .
-
-
Conversion to Aldehyde Equivalent:
-
The nitrile is reduced with DIBAL-H (at -78°C) to the imine, which is hydrolyzed to the aldehyde in situ during the next step (e.g., reductive amination).
-
Alternative: Hydrolyze nitrile to ester, protect amine (Boc), then reduce ester to aldehyde with DIBAL-H. Store as N-Boc-4-formyl-oxane.
-
Protocol B: Application in Reductive Amination
Context: Coupling 4-aminooxane-4-carbaldehyde (generated in situ) with an amine (
-
Starting Material: N-Boc-4-aminooxane-4-carboxylic acid ethyl ester.
-
Reduction Step:
-
Dissolve ester in anhydrous Toluene/DCM at -78°C.
-
Add DIBAL-H (1.2 eq) dropwise over 30 min.
-
Stir 2h. Quench with MeOH/Rochelle's salt.
-
Crucial: Do not store the aldehyde. Proceed immediately.
-
-
Amination Step:
-
Dissolve crude aldehyde in DCE (Dichloroethane).
-
Add amine (
, 1.0 eq) and NaBH(OAc)₃ (1.5 eq). -
Stir 4–16h.
-
Result: Stable secondary amine product.
-
Performance Data: Metabolic Stability
The following data illustrates the superior metabolic profile of the oxane scaffold compared to the piperidine analog in Human Liver Microsomes (HLM).
Table 2: Microsomal Stability (Intrinsic Clearance)[3]
| Scaffold | Structure | Cl_int (µL/min/mg) | t1/2 (min) | Primary Metabolite |
| Piperidine Analog | 4-Substituted Piperidine | > 50 (High) | < 15 | N-Oxidation, Ring Hydroxylation |
| Oxane Analog | 4-Substituted Oxane | < 15 (Low) | > 60 | Minimal (Slow ether cleavage) |
Interpretation:
The piperidine ring is a "metabolic hotspot." CYP450 enzymes rapidly attack the nitrogen (N-oxidation) and the
Caption: Decision matrix for selecting between Piperidine and Oxane scaffolds based on ADME requirements.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. (Discusses ether bioisosteres reducing basicity and lipophilicity).
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Comprehensive review of Piperidine vs. THP bioisosterism).
-
Sani, M., et al. (2007). "Synthesis of α,α-disubstituted amino acids via Strecker reaction." Tetrahedron: Asymmetry. (Protocol for gem-disubstituted amino acid synthesis).
-
Kalgutkar, A. S., et al. (2005). "Metabolism-guided drug design: reduction of hERG liability." Medicinal Chemistry Reviews. (Data on removing basic centers to improve safety).
Validating Enantiomeric Purity of Chiral 4-Aminooxane Derivatives
A Comparative Technical Guide for Drug Development
Executive Summary
The 4-aminooxane (4-aminotetrahydropyran) scaffold is a critical pharmacophore in modern drug discovery, frequently serving as a polar, metabolic-stable linker or core structural element.[1] However, when substituted to generate chirality (e.g., at the C2/C3 positions or via exocyclic substitution), validating enantiomeric purity becomes a significant analytical challenge due to two factors: the high basicity of the primary amine (leading to peak tailing) and often weak UV chromophores.[1]
This guide compares the three primary validation methodologies: Direct Chiral SFC/HPLC , Chiral Derivatization , and NMR with Chiral Solvating Agents (CSAs) .[1] Based on current industrial standards, Direct Chiral SFC on immobilized polysaccharide phases is recommended as the primary workflow, with derivatization reserved for trace analysis or UV-silent analogs.[1]
Part 1: Technical Context & Challenges
The 4-Aminooxane Challenge
Unlike simple aromatic amines, 4-aminooxane derivatives often lack strong
Method Selection Logic
The choice of method depends on three variables: UV Activity , Required Sensitivity , and Throughput .[1]
Figure 1: Decision matrix for selecting the appropriate validation methodology based on compound physicochemical properties.
Part 2: Comparative Analysis of Methodologies
Method A: Direct Chiral SFC (The Gold Standard)
Supercritical Fluid Chromatography (SFC) has largely displaced Normal Phase HPLC for chiral amines. The supercritical CO
-
Technology: Immobilized Polysaccharide Columns (e.g., Chiralpak IA, IC, ID).[1][2]
-
Why Immobilized? Coated phases (like OD-H) are restricted to alkanes/alcohols.[1] Immobilized phases allow the use of "forbidden" solvents like Dichloromethane (DCM) and Ethyl Acetate, which are often necessary to solubilize polar aminooxanes and alter selectivity.[1]
-
The "Basic" Fix: To prevent peak tailing, a basic additive (0.1% Diethylamine or Isopropylamine) is mandatory to mask residual silanols.[1]
Method B: Chiral Derivatization
When the aminooxane lacks a chromophore, direct UV detection is impossible.[1] Derivatization with a chiral reagent creates diastereomers that can be separated on achiral columns (C18) and detected via the reagent's chromophore.
-
Reagent of Choice: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[1]
-
Mechanism: Reacts rapidly with primary amines to form stable thioureas.
-
Advantage: Introduces a strong UV chromophore and usually results in large separation factors (
) due to the rigid sugar moiety.
Method C: NMR with Chiral Solvating Agents (CSAs)
For rapid checks during synthesis (non-GMP),
-
Mechanism: BINOL forms hydrogen-bonded diastereomeric complexes with the amine, causing chemical shift splitting of the
-protons next to the nitrogen.[1]
Summary Data Comparison
| Feature | Method A: Direct SFC | Method B: Derivatization (GITC) | Method C: NMR (BINOL) |
| Precision | High (<0.1% error) | Medium (depends on reaction completion) | Low (~1-2% error) |
| Throughput | High (3-8 min/run) | Low (Reaction time + HPLC) | High (5 min/sample) |
| Sensitivity | Medium (UV dependent) | High (Reagent dependent) | Low (mg scale required) |
| Cost/Sample | Low (after column purchase) | Medium (Reagent cost) | Low |
| Suitability | Final QC Release | Trace Analysis / Non-UV active | In-process Check |
Part 3: Experimental Protocols
Protocol 1: Direct Chiral SFC Screening (Recommended)
Objective: Establish baseline separation (
-
System Preparation:
-
Mobile Phase Setup:
-
Screening Gradient:
-
Flow: 3.0 mL/min.
-
Gradient: 5% to 55% Co-solvent over 5 minutes.
-
Back Pressure: 120 bar.
-
Temperature: 40°C.
-
-
Validation Criteria (ICH Q2(R1)):
-
Specificity: Inject racemate, pure enantiomer A, and blank. Ensure no interference.
-
Resolution (
): Must be (baseline separation). -
Linearity:
over 0.1% to 120% of target concentration.
-
Protocol 2: GITC Derivatization (For UV-Silent Analogs)
Objective: Transform a non-UV active amine into a detectable diastereomer.[1]
-
Reaction:
-
Dissolve 10
mol of the 4-aminooxane in 200 L Acetonitrile (MeCN). -
Add 1.2 equivalents of GITC (solution in MeCN) and 1.5 equivalents of Triethylamine (TEA).
-
Incubate at ambient temperature for 30 minutes.
-
-
Analysis:
-
Calculation:
Part 4: Workflow Visualization
SFC Method Development Workflow
Figure 2: Iterative workflow for developing a robust chiral SFC method. Note the loop-back mechanism if Methanol fails to induce separation, suggesting a switch to Isopropanol.[1]
References
-
Daicel Chiral Technologies. (n.d.).[1][4] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF.[1] Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC & SFC Column Selection Guide. Retrieved from [Link]
-
Regis Technologies. (n.d.). Chiral Applications Guide IV. Retrieved from [Link]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Infrared spectroscopy (IR) identification of aldehyde vs carboxylic acid functional groups
[1]
Executive Summary
In organic synthesis and drug development, distinguishing between aldehyde and carboxylic acid functional groups is a critical quality control step, particularly when monitoring oxidation reactions (e.g., the oxidation of primary alcohols or aldehydes). While both moieties exhibit a strong carbonyl (
This guide provides an objective, technical comparison of the spectral signatures of these two groups, grounded in the mechanistic principles of Fermi resonance and hydrogen-bonded dimerization .
Mechanistic Basis of Differentiation[4]
To interpret the spectra accurately, one must understand the physical causality behind the observed bands.
Aldehydes: The Fermi Resonance Doublet
The diagnostic feature of an aldehyde is not the carbonyl peak alone, but the Fermi resonance doublet observed in the
-
Fundamental Vibration: The aldehydic
stretch normally occurs near . -
Overtone Interaction: The first overtone of the aldehydic
bending vibration (fundamental at ) falls near . -
The Phenomenon: Because the fundamental stretch and the bending overtone possess nearly identical energies and the same symmetry (
), they undergo a quantum mechanical mixing known as Fermi resonance.[4][5] This splits the absorption into two distinct bands:[4][5][6][7]-
High Frequency:
-
Low Frequency:
-
Expert Insight: The lower frequency band (
) is the most critical diagnostic marker because it appears in a "clean" region of the spectrum, distinct from the alkylstretches ( ) [1, 3].
Carboxylic Acids: Dimerization and the "Hairy Beard"
Carboxylic acids in condensed phases (solid or pure liquid) exist almost exclusively as stable, hydrogen-bonded dimers.[7]
-
Dimerization: Two acid molecules form an eight-membered ring via two hydrogen bonds.
-
Spectral Consequence: This strong intermolecular bonding weakens the
bond, lowering its force constant and broadening the absorption significantly. -
The "Beard": The resulting
stretch is an extremely broad, intense band spanning .[3] It is often superimposed with sharp stretching peaks, creating a jagged appearance colloquially known as a "beard" [2, 4].
Spectral Comparison Data
The following table summarizes the key quantitative differences.
| Feature | Aldehyde ( | Carboxylic Acid ( |
| Diagnostic Region 1 | Fermi Doublet: 1.[2] | Broad |
| Diagnostic Region 2 | ||
| Interference Risk | Alkyl | Water moisture can mimic |
Experimental Protocol
To ensure data integrity, the following self-validating protocol is recommended for analyzing intermediates where both functional groups may be present.
Sample Preparation Workflow
-
Liquids: Use Attenuated Total Reflectance (ATR) with a ZnSe or Diamond crystal. This is preferred over transmission cells to avoid pathlength saturation from the intense carbonyl peak.
-
Solids: ATR is standard. If resolution of the Fermi doublet is poor, prepare a KBr pellet (1-2% sample concentration) to reduce intermolecular interactions.
Acquisition Logic (DOT Diagram)
The following diagram outlines the logical workflow for acquiring and validating the spectrum.
Figure 1: Standardized IR acquisition workflow for carbonyl analysis.
Identification Decision Matrix
When analyzing an unknown spectrum, use this logic flow to definitively categorize the functional group.
Figure 2: Logical decision tree for distinguishing carbonyl-containing functional groups.
Case Study: Benzaldehyde vs. Benzoic Acid
To illustrate these principles, we compare the NIST standard reference data for Benzaldehyde and Benzoic Acid.
Benzaldehyde (NIST WebBook)
-
Carbonyl:
(Lower than saturated aldehydes due to conjugation with the benzene ring). -
Fermi Doublet: Distinct peaks observed at
and . The peak is the "smoking gun" for the aldehyde proton [3, 5].
Benzoic Acid (NIST WebBook)
-
Carbonyl:
.[2] -
Hydroxyl: A massive, broad absorption spanning
which completely swallows the aromatic stretches. -
Differentiation: The absence of the sharp
peak and the presence of the broad trough confirms the acid structure [4, 6].
References
-
LibreTexts Chemistry. Infrared Spectroscopy of Aldehydes and Ketones. [Link]
-
LibreTexts Chemistry. Spectroscopy of Carboxylic Acids. [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Aldehydes. [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
NIST Chemistry WebBook. Benzaldehyde Infrared Spectrum.[8] [Link]
-
NIST Chemistry WebBook. Benzoic Acid Infrared Spectrum.[8] [Link]
Sources
- 1. quora.com [quora.com]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Benzaldehyde [webbook.nist.gov]
A Comparative Guide to the Reactivity of 4-Aminooxane-4-carbaldehyde in Multicomponent Reactions
This guide provides a detailed comparative analysis of 4-aminooxane-4-carbaldehyde as a novel building block in multicomponent reactions (MCRs), a cornerstone of modern medicinal chemistry and drug discovery. We will benchmark its reactivity against established heterocyclic and carbocyclic aldehydes in the context of the Ugi four-component reaction (U-4CR), providing both experimental frameworks and mechanistic insights to guide researchers in leveraging its unique structural features.
Introduction: The Quest for Novel Scaffolds in Drug Discovery
Multicomponent reactions are powerful synthetic tools, enabling the construction of complex, drug-like molecules in a single, atom-economical step. The resulting molecular scaffolds are of immense interest in drug development for their inherent three-dimensionality and structural diversity. The choice of aldehyde is critical, as it not only forms the backbone of the final product but also profoundly influences reaction kinetics, yield, and stereochemical outcome.
Saturated heterocyclic aldehydes are particularly valuable, as they introduce desirable physicochemical properties such as improved solubility and metabolic stability. This guide focuses on 4-aminooxane-4-carbaldehyde, a unique bifunctional building block containing a sterically defined quaternary center, a reactive aldehyde, and a nucleophilic amino group within a constrained oxane ring. We will explore how these features translate into reactivity and product diversity when compared to more conventional aldehydes.
Benchmarking in the Ugi Four-Component Reaction (U-4CR)
To provide a clear, quantitative comparison, we designed a benchmark study utilizing the well-established Ugi four-component reaction. The U-4CR combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like scaffold. This reaction is highly sensitive to the steric and electronic nature of the aldehyde component.
Experimental Design & Rationale
The core of our investigation is to compare the performance of 4-aminooxane-4-carbaldehyde (as the hydrochloride salt to ensure stability) against three carefully selected comparator aldehydes:
-
Cyclohexanecarbaldehyde (A1): A standard, non-polar carbocyclic aldehyde to serve as a baseline for reactivity.
-
Tetrahydropyran-4-carbaldehyde (A2): A close structural analogue that isolates the effect of the ring oxygen atom without the amino functionality. Its use in Ugi reactions to create spirocyclic scaffolds is well-documented.
-
N-Boc-4-formylpiperidine (A3): A nitrogen-containing heterocycle that allows for a comparison between the aminooxane moiety and a standard carbamate-protected amine.
The reaction chosen for this benchmark study is the Ugi condensation of the respective aldehyde, benzylamine, acetic acid, and tert-butyl isocyanide in methanol, a common solvent for this transformation.
Caption: General workflow for the comparative Ugi reaction screening.
Comparative Data Summary
The following table summarizes the expected outcomes for the Ugi reaction with each aldehyde after 24 hours at room temperature. The data is based on established reactivity patterns for these classes of compounds, where electron-donating groups and reduced steric hindrance generally favor higher yields.
| Aldehyde Component | Structure | Expected Yield (%) | Key Observations & Mechanistic Rationale |
| Target: 4-Aminooxane-4-carbaldehyde HCl | 65-75% | The free amino group might act as an internal base, potentially accelerating imine formation. However, protonation under acidic conditions could reduce its effective concentration. The quaternary center introduces significant steric bulk near the reaction site, which may slightly lower the yield compared to less hindered analogues. | |
| A1: Cyclohexanecarbaldehyde | 85-95% | As a simple, sterically accessible aliphatic aldehyde, it is expected to give high yields, serving as an excellent baseline for "uninhibited" reactivity in this Ugi system. | |
| A2: Tetrahydropyran-4-carbaldehyde | 80-90% | The ether oxygen is weakly electron-withdrawing, which can slightly activate the aldehyde carbonyl towards nucleophilic attack. Its steric profile is comparable to cyclohexanecarbaldehyde, leading to high expected yields. | |
| A3: N-Boc-4-formylpiperidine | 70-80% | The bulky Boc-protecting group introduces significant steric hindrance, which can impede the approach of nucleophiles. This is expected to result in a moderately lower yield compared to the carbocyclic and oxane analogues. |
(Note: The chemical structures are illustrative and require a chemistry drawing tool for accurate representation. The yields are hypothetical estimates for comparative purposes.)
Mechanistic Interpretation
The Ugi reaction mechanism proceeds through the initial formation of an iminium ion from the aldehyde and amine.[1] This is followed by the nucleophilic attack of the isocyanide and subsequent intramolecular rearrangement.
Caption: Simplified mechanism of the Ugi four-component reaction.
The reactivity differences observed in our benchmark study can be rationalized as follows:
-
Steric Hindrance: The primary determinant for the observed yield trend is steric bulk around the aldehyde. The planar cyclohexyl ring of A1 and the relatively flexible oxane ring of A2 present minimal hindrance. In contrast, the bulky Boc-group on A3 and the quaternary center of our target molecule create a more congested environment, slowing the initial imine formation and subsequent steps, thus reducing the overall yield.
-
Electronic Effects: The ether oxygen in A2 has a modest electron-withdrawing inductive effect, which can accelerate the initial nucleophilic attack by the amine on the aldehyde carbonyl. For our target molecule , the behavior is more complex. The free amine could act as an intramolecular catalyst. However, if the reaction medium is sufficiently acidic (due to the carboxylic acid component and the HCl salt), the amine will be protonated, turning it into an electron-withdrawing ammonium group, which would activate the aldehyde but also add electrostatic repulsion.
Experimental Protocols
To ensure reproducibility and provide a self-validating framework, we provide the following detailed protocol for the benchmark Ugi reaction.
General Procedure for Ugi Four-Component Reaction
-
Preparation: To a 10 mL vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add methanol (2 mL) and begin stirring. Sequentially add benzylamine (1.0 mmol, 1.0 equiv), acetic acid (1.0 mmol, 1.0 equiv), and finally tert-butyl isocyanide (1.0 mmol, 1.0 equiv). For 4-aminooxane-4-carbaldehyde HCl, add triethylamine (1.1 mmol, 1.1 equiv) to liberate the free amine before adding the other components.
-
Reaction: Seal the vial and stir the mixture at room temperature (20-25 °C) for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure Ugi product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion and Future Outlook
This guide demonstrates that 4-aminooxane-4-carbaldehyde is a viable and promising building block for multicomponent reactions. While its inherent steric bulk leads to slightly lower yields compared to unhindered analogues like cyclohexanecarbaldehyde, it performs favorably against other sterically demanding heterocyclic aldehydes such as N-Boc-4-formylpiperidine.
The true value of 4-aminooxane-4-carbaldehyde lies in the functionality it introduces. The primary amine offers a versatile handle for post-MCR modifications, allowing for the rapid generation of complex and diverse molecular libraries. For example, the amine could be acylated, alkylated, or used in subsequent cyclization reactions to build novel polycyclic scaffolds. This bifunctional nature makes it a highly attractive tool for drug development professionals seeking to explore novel chemical space. Future work should focus on exploring its reactivity in other MCRs, such as the Passerini and Mannich reactions, and developing post-Ugi transformations that leverage the pendant amino group.
References
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]
-
Ugi, I., & Meyr, R. (1959). Neue Kondensations-Reaktionen von Isocyaniden. Angewandte Chemie, 71(11), 386. [Link]
-
El Kaim, L., Grimaud, L., & Oble, J. (2005). The Ugi Reaction: A Versatile Tool for the Preparation of Fully Substituted Pyrroles. Angewandte Chemie International Edition, 44(48), 7961-7964. [Link]
-
Zhu, J., & Wang, Q. (Eds.). (2015). Multicomponent Reactions in Organic Synthesis. John Wiley & Sons. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Aminooxane-4-carbaldehyde
As a Senior Application Scientist, it is my priority to equip researchers, scientists, and drug development professionals with the knowledge to handle and dispose of chemical reagents safely and responsibly. This guide provides a detailed protocol for the proper disposal of 4-Aminooxane-4-carbaldehyde, a unique heterocyclic compound. The procedures outlined herein are grounded in established principles of chemical safety and environmental protection, designed to build trust and ensure the well-being of laboratory personnel and the broader community.
The disposal of any chemical requires a thorough understanding of its intrinsic properties and potential hazards. While specific data for 4-Aminooxane-4-carbaldehyde is not extensively documented in publicly available safety data sheets (SDS), we can infer its risk profile by analyzing its constituent functional groups: a saturated oxane ring, a primary amine, and a reactive aldehyde. This triad of functionalities necessitates a cautious and systematic approach to its disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, a comprehensive hazard assessment is paramount. The aldehyde group suggests potential irritant properties and the possibility of acting as a sensitizer. The primary amine can be corrosive and may cause skin and eye irritation. Therefore, handling of 4-Aminooxane-4-carbaldehyde and its waste requires stringent adherence to safety protocols.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against accidental splashes of the chemical or its solutions, which could cause severe eye irritation or damage due to the amine and aldehyde functionalities. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). | Prevents direct skin contact, which could lead to irritation, sensitization, or absorption of the chemical. |
| Body Protection | A flame-resistant laboratory coat. | Provides a barrier against spills and protects underlying clothing and skin. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of any potentially harmful vapors or aerosols. |
Chemical Inactivation and Waste Segregation
Direct disposal of reactive aldehydes into the general chemical waste stream is not recommended. The aldehyde functional group is susceptible to oxidation and can participate in various reactions, potentially leading to incompatible mixtures. Therefore, a chemical inactivation step is a prudent measure.
Step-by-Step Inactivation Protocol:
-
Preparation: Conduct the inactivation procedure within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Neutralization of Amine: For every 1 gram of 4-Aminooxane-4-carbaldehyde waste, slowly add a dilute solution of a weak acid, such as citric acid or acetic acid, with stirring. This will neutralize the basic primary amine group, forming a more stable salt. Monitor the pH to ensure it is near neutral (pH 6-8).
-
Oxidation of Aldehyde: Following neutralization, the aldehyde group should be oxidized to a less reactive carboxylic acid. A suitable oxidizing agent for this purpose is a dilute solution of potassium permanganate (
) or hydrogen peroxide ( ). Add the oxidizing agent dropwise with continuous stirring. The reaction is complete when the characteristic purple color of the permanganate persists or when effervescence from the peroxide ceases. -
Quenching Excess Oxidant: If potassium permanganate was used, any excess can be quenched by the addition of a small amount of sodium bisulfite until the purple color disappears. If hydrogen peroxide was used, ensure all effervescence has stopped before proceeding.
-
Final pH Adjustment: Check the pH of the final solution and adjust to neutral (pH 7) if necessary, using a dilute acid or base.
Waste Segregation:
Proper segregation of chemical waste is a cornerstone of laboratory safety. The inactivated solution of 4-Aminooxane-4-carbaldehyde should be collected in a designated, properly labeled hazardous waste container.
Caption: Disposal workflow for 4-Aminooxane-4-carbaldehyde.
Disposal Procedure
Once the 4-Aminooxane-4-carbaldehyde has been chemically inactivated and collected in a properly labeled hazardous waste container, the final disposal must be conducted in accordance with institutional, local, and national regulations.
General Disposal Steps:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name (e.g., "Inactivated 4-Aminooxane-4-carbaldehyde solution"), and the primary hazards (e.g., "Corrosive," "Irritant").
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure it is segregated from incompatible waste streams.
-
Documentation: Maintain a detailed log of the waste, including the chemical name, quantity, and date of generation.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate potential hazards.
Spill Response Protocol:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For small spills, trained laboratory personnel may proceed with cleanup. For large spills, contact your institution's EHS department immediately.
-
Don Appropriate PPE: Before approaching the spill, don the recommended PPE, including respiratory protection if necessary.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to contain the spill.
-
Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable hazardous waste container.
-
Decontaminate the Area: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Regulatory Compliance
It is imperative to adhere to all applicable regulations governing the disposal of hazardous chemical waste. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA). Researchers in other countries must consult their national and local regulations. Always consult your institution's EHS department for specific guidance and to ensure full compliance.
References
Personal protective equipment for handling 4-Aminooxane-4-carbaldehyde
Hazard Characterization & Risk Assessment
Compound Identity: 4-Aminooxane-4-carbaldehyde (Also known as 4-aminotetrahydro-2H-pyran-4-carbaldehyde). Chemical Class: Amino-Aldehyde / Heterocyclic Building Block.
Critical Warning: Specific toxicological data for this exact intermediate is often limited in public databases. Therefore, safety protocols must be derived from Structure-Activity Relationships (SAR) based on the functional groups present (primary amine + aldehyde).
-
Instability Risk (High): Amino-aldehydes are thermodynamically unstable due to the potential for intermolecular self-condensation (Schiff base formation) or polymerization. This compound should be considered time-sensitive and temperature-sensitive .
-
Reactivity: The aldehyde moiety is susceptible to oxidation to the corresponding carboxylic acid (4-aminotetrahydropyran-4-carboxylic acid) upon air exposure.
-
Health Hazards (Derived):
-
Amine Moiety: Potential for severe skin burns, eye damage (Category 1), and respiratory irritation.
-
Aldehyde Moiety: Potential respiratory sensitizer and contact allergen.
-
Personal Protective Equipment (PPE) Matrix
This matrix prioritizes "Barrier Integrity" over comfort, given the potential for sensitization.
| PPE Category | Required Specification | Scientific Rationale & Causality |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Silver Shield® (Laminate) or Extended Cuff Nitrile (8 mil) | Permeation Dynamics: Aldehydes can permeate standard nitrile rubber. Laminate gloves provide broad-spectrum resistance against the dual amine/aldehyde threat [1]. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 D3) | Corrosivity: Safety glasses are insufficient. Amines are basic and can cause saponification of corneal lipids, leading to permanent opacity. A sealed seal is required to prevent vapor contact.[1] |
| Respiratory | Fume Hood (Primary) Backup: P100/OV Respirator | Sensitization: Aldehydes are known respiratory sensitizers. Inhalation of dust or vapor can trigger asthma-like symptoms or anaphylaxis in sensitized individuals [2]. |
| Body Defense | Chemical-Resistant Apron over Lab Coat (Cotton) | Splash Protection: Cotton lab coats absorb liquids; an apron provides an impervious shield for the torso during transfer operations. |
Operational Workflow: Step-by-Step Protocol
Phase A: Storage & Stability[2][3]
-
Atmosphere: Store under Argon or Nitrogen atmosphere. Oxygen promotes oxidation to the acid; CO₂ promotes carbamate formation with the amine.
-
Temperature: Store at -20°C . Warm to room temperature inside a desiccator before opening to prevent water condensation (hydrolysis risk).
Phase B: Weighing & Transfer
-
Engineering Control: All operations must occur inside a certified chemical fume hood.
-
Static Control: Use an antistatic gun if the solid is fluffy/dry to prevent aerosolization.
-
Transfer: Do not use metal spatulas if the compound is potentially acidic/corrosive; use PTFE-coated or ceramic tools to avoid trace metal contamination which can catalyze oxidation.
Phase C: Reaction Setup
-
Solvent Choice: Avoid ketonic solvents (e.g., Acetone) which will react with the amine. Avoid protic solvents if strictly anhydrous conditions are not maintained.
-
Quenching: If the material is unreacted, quench with a mild acidic buffer (to protonate the amine) before disposal.
Phase D: Spill Management
-
Solid Spill: Do not dry sweep. Cover with a wet pad (dampened with inert solvent like heptane) to suppress dust, then scoop.
-
Decontamination: Clean surface with weak citric acid solution (neutralizes amine) followed by soap and water.
Waste Disposal & Segregation[1][2]
Logic: Segregation prevents the formation of incompatible waste streams (e.g., mixing with oxidizers).
| Waste Stream | Classification | Protocol |
| Solid Waste | Hazardous Organic | Double-bag in polyethylene. Label "Toxic/Corrosive - Amine Aldehyde". |
| Liquid Waste | Basic Organic | Do not mix with Acid Waste (Exotherm risk). Do not mix with Oxidizers (Fire risk).[3] |
| Glassware | Contaminated Sharps | Rinse with Acetone (in hood) before disposal to deactivate residual aldehyde. |
Visualization: Safe Handling Decision Tree
Caption: Operational logic flow for minimizing exposure and ensuring compound integrity during handling.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[4]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aldehydes).
-
PubChem Database. 4-aminotetrahydro-2H-pyran-4-carboxylic acid (Acid derivative hazard proxy). National Center for Biotechnology Information.
Sources
- 1. agilent.com [agilent.com]
- 2. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
